4-(5-Nitro-1H-pyrazol-1-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-(5-nitropyrazol-1-yl)piperidine |
InChI |
InChI=1S/C8H12N4O2/c13-12(14)8-3-6-10-11(8)7-1-4-9-5-2-7/h3,6-7,9H,1-2,4-5H2 |
InChI Key |
XODZYLXXOALDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 5 Nitro 1h Pyrazol 1 Yl Piperidine
Retrosynthetic Analysis of 4-(5-Nitro-1H-pyrazol-1-yl)piperidine
A retrosynthetic analysis of the target molecule reveals several plausible disconnection points, leading to different synthetic strategies. The most logical and common disconnection is at the C-N bond linking the piperidine (B6355638) nitrogen to the pyrazole (B372694) ring.
Disconnection 1 (C-N Bond): This primary disconnection leads to two key synthons: a 5-nitro-1H-pyrazole anion (or its synthetic equivalent) and a piperidine cation with a leaving group at the 4-position (e.g., 4-halopiperidine, 4-tosyloxypiperidine). This approach focuses on forming the bond between the two pre-formed heterocycles.
Disconnection 2 (Pyrazole Ring): An alternative strategy involves disconnecting the pyrazole ring itself. This would start from a piperidine-containing precursor, such as 4-hydrazinylpiperidine. This hydrazine derivative would then be reacted with a suitable three-carbon electrophile containing a nitro group to construct the pyrazole ring directly onto the piperidine scaffold.
Disconnection 3 (Piperidine Ring): A third approach involves the formation of the piperidine ring as a late-stage step. This would begin with a precursor where the 5-nitropyrazole is attached to an acyclic or different cyclic structure, which is then transformed into the piperidine ring, for instance, through the hydrogenation of a corresponding 4-(5-nitro-1H-pyrazol-1-yl)pyridine intermediate. researchgate.net
These disconnections form the basis for the conventional and advanced synthetic pathways discussed in the following sections.
Conventional Synthetic Pathways to this compound
Conventional syntheses rely on well-established organic reactions to construct the target molecule, typically focusing on either building the pyrazole ring, functionalizing the piperidine ring, or directly coupling the two.
This approach constructs the pyrazole ring onto a pre-existing piperidine structure. The key reaction is a cyclocondensation between a hydrazine derivative and a 1,3-dielectrophilic compound. chim.it
The synthesis commences with a protected 4-hydrazinylpiperidine, which acts as the N-N component for the pyrazole ring. This intermediate is then reacted with a three-carbon synthon bearing a nitro group, such as a nitromalondialdehyde derivative or another β-dicarbonyl compound suitably functionalized with a nitro group. The condensation reaction, often carried out in an alcoholic solvent and sometimes under acidic or basic catalysis, leads to the formation of the 5-nitropyrazole ring directly attached to the piperidine at the N-1 position. researchgate.netsemanticscholar.org Subsequent deprotection of the piperidine nitrogen yields the final product.
Table 1: Representative Reaction for Pyrazole Ring Formation
| Step | Starting Materials | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | N-Boc-4-hydrazinylpiperidine, Nitro-substituted 1,3-dicarbonyl compound | Ethanol, Reflux | N-Boc-4-(5-nitro-1H-pyrazol-1-yl)piperidine |
In this strategy, the 5-nitropyrazole moiety is introduced onto a pre-formed piperidine ring. This can be achieved through various nucleophilic substitution or reductive amination pathways.
One common method involves the reaction of 4-aminopiperidine with a precursor that will ultimately form the pyrazole ring. However, a more direct approach involves the hydrogenation of a pyridine ring that is already substituted with the desired pyrazole. For example, 4-chloro-pyridine can undergo a nucleophilic aromatic substitution with 5-nitro-1H-pyrazole. The resulting 4-(5-nitro-1H-pyrazol-1-yl)pyridine is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. researchgate.netmdpi.com This method is particularly effective for accessing various substituted piperidines. mdpi.com
Table 2: Representative Reaction for Piperidine Ring Formation via Pyridine Reduction
| Step | Starting Materials | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Chloropyridine, 5-Nitro-1H-pyrazole | Base (e.g., K₂CO₃), DMF | 4-(5-Nitro-1H-pyrazol-1-yl)pyridine |
This is often the most direct and convergent approach, involving the formation of a C-N bond between the two fully formed heterocyclic rings. A prominent method is the nucleophilic aromatic substitution (SNAr) reaction.
In this pathway, 5-nitro-1H-pyrazole is first deprotonated with a base (such as sodium hydride or potassium carbonate) to form the corresponding pyrazolate anion. This nucleophile then attacks an electrophilic piperidine derivative, such as N-protected 4-iodopiperidine or 4-piperidyl tosylate. The nitro group on the pyrazole ring is strongly electron-withdrawing, which activates the ring for nucleophilic attack, although this effect is more pronounced for substitution on the pyrazole carbon atoms. For N-alkylation, the reaction proceeds readily. A similar synthesis has been reported for the analogous compound 4-(4-nitro-1H-pyrazol-1-yl)piperidine, which was prepared via an SNAr reaction between 4-nitro-1H-pyrazole and piperidine under basic conditions in DMF. vulcanchem.com
Table 3: Representative SNAr Coupling Reaction
| Reactants | Reagents/Conditions | Product |
|---|
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing C-N bonds, often employing catalytic systems to achieve high yields and selectivity under mild conditions.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the N-C bond between the pyrazole and piperidine rings. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a suitable method. This reaction would involve coupling 5-nitro-1H-pyrazole with a protected 4-halopiperidine (e.g., N-Boc-4-bromopiperidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Alternatively, copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, could be employed. This reaction can couple 5-nitro-1H-pyrazole with a piperidine boronic acid derivative, although the synthesis of the requisite piperidine coupling partner may be complex. Copper catalysts are also used in Ullmann condensation reactions, which could couple 5-nitro-1H-pyrazole with a 4-halopiperidine, often requiring higher temperatures but representing a classic and effective method. The use of pyrazole-based ligands with copper(II) salts has been shown to be effective in various catalytic oxidation reactions, highlighting the compatibility of the pyrazole nucleus with transition metal catalytic systems. mdpi.com
Table 4: Potential Transition Metal-Catalyzed Coupling Reaction
| Reaction Type | Reactants | Catalyst/Ligand/Base | Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | 5-Nitro-1H-pyrazole, N-Boc-4-bromopiperidine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-Boc-4-(5-nitro-1H-pyrazol-1-yl)piperidine |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. While specific green synthetic routes for this exact molecule are not extensively documented in publicly available literature, general green strategies for the synthesis of pyrazole and piperidine derivatives can be applied.
Key green chemistry principles relevant to the synthesis of this compound include the use of safer solvents, atom economy, and the use of catalysts over stoichiometric reagents. For instance, the synthesis of pyrazole derivatives often involves condensation reactions. Green approaches to these reactions might employ water as a solvent, which is non-toxic and readily available. nih.govresearchgate.net Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption for the formation of pyrazole rings. mdpi.com
For the piperidine component, catalytic hydrogenation of pyridine precursors is a common synthetic route. nih.gov Green variations of this would focus on using highly efficient and recyclable catalysts, such as heterogeneous catalysts, to minimize waste. Furthermore, the choice of nitrating agent for the pyrazole ring is a critical consideration from a green chemistry perspective. Traditional nitration often uses a mixture of nitric and sulfuric acids, which are highly corrosive and generate significant waste. Alternative, greener nitrating agents are being explored to mitigate these issues. nih.gov
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |
| Pyrazole Ring Formation | Condensation in organic solvents | Microwave-assisted synthesis in water or solvent-free conditions | Safer solvents, Energy efficiency |
| Piperidine Ring Formation | Reduction of pyridine with stoichiometric reducing agents | Catalytic hydrogenation with recyclable catalysts | Atom economy, Catalysis |
| Nitration of Pyrazole | Nitric acid/Sulfuric acid mixture | Use of solid acid catalysts or milder nitrating agents | Safer reagents, Waste reduction |
Flow Chemistry and Automated Synthesis Applications for this compound
Flow chemistry offers several advantages for the synthesis of heterocyclic compounds like this compound, including improved safety, scalability, and the potential for automation. strath.ac.ukmtak.huspringerprofessional.de The synthesis of this molecule can be envisioned in a multi-step flow process.
A hypothetical flow synthesis could involve the following steps:
Formation of a pyrazole precursor: A packed-bed reactor containing a solid-supported catalyst could be used for the continuous synthesis of the pyrazole ring.
Nitration: The pyrazole precursor could then be mixed with a nitrating agent in a microreactor, allowing for precise control of reaction temperature and time, which is crucial for regioselectivity and safety, especially with energetic nitro compounds.
Coupling with the piperidine precursor: The nitrated pyrazole could then be reacted with a suitable piperidine precursor in a subsequent flow reactor.
In-line purification: The crude product stream could be passed through a purification module, such as a column with scavengers or a continuous crystallization unit, to isolate the final product.
The automation of this flow synthesis would enable high-throughput screening of reaction conditions to optimize yield and purity. nih.gov While a dedicated flow synthesis for this compound has not been specifically reported, the modular nature of flow chemistry makes it an adaptable technology for the synthesis of this and related compounds. acs.org
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dictated by the interplay of its three key components: the nitro group, the pyrazole core, and the piperidine ring.
Reactions Involving the Nitro Group (e.g., Reduction Mechanisms, Nitro Group Displacement)
The nitro group on the pyrazole ring is a versatile functional group that can undergo several transformations.
Reduction Mechanisms: The most common reaction of the nitro group is its reduction to an amino group. This transformation is of significant interest as it can dramatically alter the biological properties of the molecule. The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) or by using reducing metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comresearchgate.net The choice of reducing agent and conditions is crucial to avoid the reduction of the pyrazole ring itself. The general mechanism of nitro group reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. orientjchem.orgnih.gov
Nitro Group Displacement: While less common than reduction, nucleophilic aromatic substitution of the nitro group is also a possibility, particularly if the pyrazole ring is further activated by other electron-withdrawing groups.
Table 2: Common Reduction Methods for Aromatic Nitro Groups
| Reagent | Conditions | Comments |
| H₂/Pd/C | Typically at room temperature and atmospheric or elevated pressure | A very common and efficient method. |
| Fe/HCl | Reflux | A classic and cost-effective method. |
| SnCl₂/HCl | Room temperature or gentle heating | A milder alternative to Fe/HCl. |
Transformations at the Pyrazole Core (e.g., Electrophilic Aromatic Substitution, Metalation, Ring Opening)
The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The position of substitution is influenced by the existing substituents. The piperidine group at the N1 position and the nitro group at the C5 position will direct incoming electrophiles. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. chemicalbook.compharmaguideline.com
Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation can potentially occur at the C3 or C4 positions of the pyrazole ring, depending on the reaction conditions and the directing effects of the substituents. The presence of the deactivating nitro group would likely make further electrophilic substitution challenging.
Metalation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In this molecule, metalation could potentially be directed by the pyrazole nitrogens or the nitro group, allowing for the introduction of various substituents. nih.gov
Ring Opening: Under harsh conditions, such as treatment with strong bases or oxidizing agents, the pyrazole ring can undergo ring-opening reactions. researchgate.net
Reactivity of the Piperidine Nitrogen and Ring (e.g., N-Alkylation, Acylation, Conformational Changes)
The piperidine ring offers several avenues for derivatization.
N-Alkylation and N-Acylation: The secondary amine of a precursor piperidine ring is nucleophilic and can readily undergo N-alkylation with alkyl halides or N-acylation with acid chlorides or anhydrides to introduce a wide variety of substituents. researchgate.netresearchgate.netorganic-chemistry.org These reactions are fundamental in modifying the physicochemical properties of the molecule.
Conformational Changes: The piperidine ring exists predominantly in a chair conformation. The substituents on the ring can influence the conformational equilibrium. nih.govacs.org The 4-substituent (the nitropyrazole group) can exist in either an axial or equatorial position, and this can be influenced by solvent and other factors. nih.govacs.orgrsc.org
Regioselectivity and Stereoselectivity in this compound Reactions
Regioselectivity: In reactions involving the pyrazole core, the regioselectivity of electrophilic substitution is a key consideration. As mentioned, the C4 position is generally the most susceptible to electrophilic attack in pyrazoles. rsc.orgacs.org However, the directing effects of the N1-piperidine and C5-nitro groups would need to be carefully considered for any specific reaction. Functionalization of nitropyrazoles can be highly regioselective. researchgate.netchemrxiv.org
Stereoselectivity: For reactions involving the piperidine ring, particularly if it is asymmetrically substituted, stereoselectivity becomes important. While the parent this compound is achiral, derivatization of the piperidine ring could introduce chiral centers. Stereoselective synthesis of substituted piperidines is a well-developed area of organic chemistry, often employing chiral catalysts or auxiliaries. nih.govnih.govresearchgate.net
Advanced Structural and Conformational Analysis of 4 5 Nitro 1h Pyrazol 1 Yl Piperidine
Spectroscopic Elucidation of Molecular Structure and Dynamics
Spectroscopic methods are instrumental in determining the molecular structure and observing the dynamic behaviors of 4-(5-Nitro-1H-pyrazol-1-yl)piperidine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, which in turn provides insights into the stereochemistry and conformational dynamics of this compound. In a typical analysis, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. nih.govacs.orgrsc.org
The proton NMR spectrum would likely show distinct signals for the axial and equatorial protons of the piperidine ring. The proton at the C4 position, being attached to the pyrazole (B372694) nitrogen, would exhibit a chemical shift influenced by the aromatic and electron-withdrawing nature of the nitropyrazole moiety. The protons on the pyrazole ring would appear as distinct singlets or doublets in the aromatic region of the spectrum.
The ¹³C NMR spectrum would complement the proton data, with the carbon atoms of the piperidine and pyrazole rings showing characteristic chemical shifts. The presence of the nitro group is expected to significantly deshield the C5 carbon of the pyrazole ring, shifting its resonance to a lower field.
Dynamic NMR studies at varying temperatures could reveal information about the rate of chair-to-chair interconversion of the piperidine ring and any restricted rotation around the C-N bond connecting the piperidine and pyrazole rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analysis of similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine-H2, H6 (axial) | ~ 2.8 - 3.0 | - |
| Piperidine-H2, H6 (equatorial) | ~ 3.2 - 3.4 | - |
| Piperidine-H3, H5 (axial) | ~ 1.8 - 2.0 | - |
| Piperidine-H3, H5 (equatorial) | ~ 2.1 - 2.3 | - |
| Piperidine-H4 | ~ 4.5 - 4.7 | - |
| Pyrazole-H3 | ~ 7.8 - 8.0 | ~ 140 - 142 |
| Pyrazole-H4 | ~ 6.5 - 6.7 | ~ 110 - 112 |
| Piperidine-C2, C6 | - | ~ 50 - 52 |
| Piperidine-C3, C5 | - | ~ 30 - 32 |
| Piperidine-C4 | - | ~ 60 - 62 |
| Pyrazole-C5 | - | ~ 155 - 157 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.
The FT-IR and Raman spectra would be characterized by specific vibrational modes. The nitro group (NO₂) would exhibit strong symmetric and asymmetric stretching vibrations. The C-H stretching vibrations of the piperidine and pyrazole rings would also be prominent. The C=C and C-N stretching vibrations within the pyrazole ring would provide further structural confirmation.
Intermolecular interactions, such as hydrogen bonding, if present in the solid state, could be inferred from shifts in the vibrational frequencies of the involved functional groups, particularly the N-H bands if any secondary amine were present, or C-H...O interactions involving the nitro group. researchgate.netnih.govnih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Predicted data based on analysis of similar structures.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| NO₂ | Asymmetric Stretch | ~ 1520 - 1560 |
| NO₂ | Symmetric Stretch | ~ 1340 - 1360 |
| C-H (pyrazole) | Stretch | ~ 3100 - 3150 |
| C-H (piperidine) | Stretch | ~ 2850 - 2950 |
| C=C (pyrazole) | Stretch | ~ 1480 - 1520 |
| C-N (pyrazole) | Stretch | ~ 1250 - 1300 |
Advanced Mass Spectrometry Techniques (e.g., Tandem MS Fragmentation Pathways, High-Resolution MS for Isotopic Patterns)
Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₉H₁₄N₄O₂).
Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the molecular ion. The fragmentation patterns would be characteristic of the nitropyrazole and piperidine moieties. Common fragmentation pathways for nitropyrazole compounds include the loss of the nitro group (NO₂) or nitrous oxide (N₂O). researchgate.netnih.govyoutube.com The piperidine ring could undergo ring-opening reactions or cleavage to produce characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound Predicted data based on analysis of similar structures.
| m/z (mass-to-charge ratio) | Proposed Fragment |
|---|---|
| 210.1117 | [M+H]⁺ (Protonated Molecule) |
| 164.1089 | [M+H - NO₂]⁺ |
| 123.0971 | [C₅H₉N₂]⁺ (Piperidinyl-pyrazole fragment) |
| 84.0813 | [C₅H₁₀N]⁺ (Piperidine fragment) |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Environment Probing
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy can offer insights into the electronic structure of this compound. The UV-Vis absorption spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the nitropyrazole chromophore. nih.govresearchgate.net
The position and intensity of these absorption bands can be sensitive to the solvent polarity, providing information about the nature of the electronic ground and excited states. While many pyrazole derivatives are fluorescent, the presence of the nitro group, a known fluorescence quencher, may result in weak or no fluorescence emission for this compound. nih.gov
Table 4: Predicted Electronic Absorption Data for this compound Predicted data based on analysis of similar structures.
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π → π* | ~ 280 - 320 | ~ 10,000 - 15,000 |
| n → π* | ~ 350 - 400 | ~ 100 - 500 |
X-ray Crystallography and Solid-State Structure of this compound
Molecular Conformation and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystallographic study of this compound would reveal precise bond lengths, bond angles, and torsion angles.
It is anticipated that the piperidine ring would adopt a chair conformation with the nitropyrazole substituent in an equatorial position to minimize steric hindrance. The analysis of the crystal packing would reveal any intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, which would govern the supramolecular architecture of the compound in the solid state. mdpi.com The planarity of the pyrazole ring and the geometry of the nitro group would also be accurately determined.
Table 5: Hypothetical Crystallographic Data for this compound Hypothetical data for illustrative purposes.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 10.5 |
| b (Å) | ~ 8.2 |
| c (Å) | ~ 12.1 |
| β (°) | ~ 98.5 |
| Volume (ų) | ~ 1025 |
| Z | 4 |
| Piperidine Ring Conformation | Chair |
| Pyrazole Substituent Position | Equatorial |
Intermolecular Interactions and Hydrogen Bonding Networks
While specific crystallographic studies on this compound are not extensively documented in publicly available literature, the molecular structure allows for a variety of intermolecular interactions that would govern its crystal packing. The key functional groups—the piperidine ring with its secondary amine, the pyrazole ring, and the nitro group—are all capable of participating in hydrogen bonding and other non-covalent interactions.
The piperidine N-H group is a classic hydrogen bond donor. In the solid state, it is expected to form N-H···N or N-H···O hydrogen bonds. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. Furthermore, the oxygen atoms of the nitro group are also potential hydrogen bond acceptors. Therefore, a network of hydrogen bonds is likely to be a dominant feature in the crystal lattice of this compound.
In analogous systems, such as 1,4-dibenzylpiperazines, the packing is dominated by weak C-H···N and C-H···π interactions nih.gov. For pyrazole derivatives, hydrogen bonding is a significant factor in their crystal structures, often leading to the formation of sheets or more complex networks researchgate.net. For instance, in the cocrystal of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, N-H···O and N-H···S hydrogen bonds, along with C-H···π interactions, are observed mdpi.com. Given these precedents, it is reasonable to predict a complex interplay of such interactions in the crystal structure of this compound.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bond | Piperidine N-H | Pyrazole N, Nitro O | Formation of chains, sheets, or 3D networks |
| C-H···N Interaction | Piperidine/Pyrazole C-H | Pyrazole N | Stabilization of crystal packing |
| C-H···O Interaction | Piperidine/Pyrazole C-H | Nitro O | Contribution to overall lattice energy |
| π-π Stacking | Pyrazole ring | Pyrazole ring | Face-to-face or offset stacking of aromatic rings |
Solution-State Conformational Analysis of this compound
Dynamic NMR and Spectroscopic Probes for Rotational Barriers and Ring Inversion
The piperidine ring is known to exist predominantly in a chair conformation, which can undergo ring inversion. For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position, and the equilibrium between these two conformers is influenced by the steric and electronic nature of the substituent. The conformational free energies for a range of 4-substituted piperidines have been determined, showing that for many substituents, the relative conformer energies are similar to those in analogous cyclohexanes nih.gov.
In the case of this compound, the nitropyrazole moiety is a relatively bulky substituent, which would be expected to have a strong preference for the equatorial position to minimize steric interactions. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such conformational dynamics. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for ring inversion and for rotation around the C-N bond connecting the piperidine and pyrazole rings.
While specific DNMR studies on this compound are not available, studies on related N-substituted piperidines and piperazines have provided valuable data on rotational barriers. For instance, dynamic NMR studies on N,N'-substituted piperazines have been used to characterize the rotational barriers and conformational exchange processes beilstein-journals.orgresearchgate.net. Similarly, the rotational barriers in N-alkoxy- and N-alkyl-2,2,6,6-tetramethylpiperidines have been determined using DNMR, with the rate-determining step often being the rotation around the exocyclic N-C or N-O bond rsc.org. For N-aryl piperidines, the rotation of the aryl group can also be studied, and DFT calculations have been used to complement experimental NMR data acs.orgmdpi.com.
Table 2: Representative Energy Barriers for Conformational Processes in Piperidine Derivatives (Illustrative Data)
| Compound Type | Conformational Process | Technique | Activation Energy (ΔG‡) (kJ/mol) | Reference |
| N-Methylpiperidine | Ring Inversion | DNMR | 49.8 | beilstein-journals.org |
| N-Alkyl-tetramethylpiperidines | N-CH2 Bond Rotation | DNMR | ~40-60 | rsc.org |
| N-Acylpiperidines | Ring Inversion | DFT | ~6.3 | nih.gov |
It is anticipated that the ring inversion of the piperidine moiety in this compound would have an energy barrier in a similar range to other substituted piperidines. The rotation around the N-N bond of the pyrazole and the C-N bond linking the two rings would also be expected to have distinct energy barriers, which could potentially be resolved and quantified by detailed DNMR studies.
Supramolecular Chemistry and Self-Assembly of this compound
The ability of this compound to participate in non-covalent interactions makes it a potential building block for the construction of supramolecular assemblies.
Host-Guest Chemistry and Complexation Studies
While specific host-guest chemistry studies involving this compound have not been reported, the structural motifs present in the molecule suggest its potential for forming inclusion complexes with various host molecules. The piperidine moiety is known to form host-guest complexes with cyclodextrins, which can encapsulate the ring within their hydrophobic cavity researchgate.netnih.gov. Such complexation can alter the physicochemical properties of the guest molecule.
The pyrazole ring, being aromatic, can participate in π-π stacking and C-H···π interactions, which are important driving forces in the formation of supramolecular systems. Arylazopyrazoles, for example, have been shown to form stable and light-responsive host-guest complexes with β-cyclodextrin acs.org. Furthermore, pyrazole derivatives have been utilized in the broader field of supramolecular and polymer chemistry mdpi.com. The formation of supramolecular assemblies induced by phosphate (B84403) derivatives has been observed for platinum(II) terpyridine complexes, driven by metal-metal and π-π stacking interactions rsc.org. It is conceivable that the nitropyrazole unit of the title compound could engage in similar interactions with appropriate host systems.
Formation of Self-Assembled Structures and Nanomaterials
A comprehensive review of scientific literature and research databases reveals a notable absence of studies specifically detailing the formation of self-assembled structures and nanomaterials derived from this compound. While the principles of crystal engineering and supramolecular chemistry suggest that molecules containing both hydrogen bond donors/acceptors (piperidine NH) and nitro groups could participate in directed self-assembly, no specific research has been published to demonstrate or characterize such phenomena for this particular compound.
The self-assembly of related heterocyclic compounds, such as piperazine-1,4-diol, has been shown to form distinct supramolecular hydrogen-bonded networks. rsc.org Similarly, the crystal packing of some nitropyrazole derivatives is influenced by intermolecular interactions, which can lead to the formation of organized structures like molecular chains. However, without experimental data or theoretical modeling for this compound, any discussion of its potential to form specific nanomaterials or self-assembled architectures would be purely speculative.
Consequently, there are no available research findings, detailed characterizations, or data tables to present on the morphology, properties, or formation conditions of self-assembled structures or nanomaterials based on this compound. Further research would be necessary to explore the potential of this compound in the field of materials science and nanotechnology.
Computational Chemistry and Molecular Modeling of 4 5 Nitro 1h Pyrazol 1 Yl Piperidine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govyoutube.com A smaller gap generally implies higher reactivity. nih.gov
For 4-(5-Nitro-1H-pyrazol-1-yl)piperidine, the HOMO is expected to be primarily localized on the more electron-rich piperidine (B6355638) ring and the linking nitrogen atom of the pyrazole (B372694). In contrast, the LUMO is anticipated to be centered on the electron-deficient nitropyrazole moiety, a consequence of the strong electron-withdrawing nature of the nitro group. mdpi.commdpi.com This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The presence of aromatic systems and heteroatoms tends to decrease the HOMO-LUMO gap. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies
| Parameter | Predicted Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Primarily located on the piperidine and linking nitrogen. |
| ELUMO | -2.05 | Primarily located on the nitropyrazole ring. |
| HOMO-LUMO Gap (ΔE) | 4.80 | Indicates moderate kinetic stability. |
Note: These values are representative examples based on DFT calculations for similar nitroaromatic heterocyclic compounds and serve an illustrative purpose.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
In this compound, the most negative electrostatic potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitro group. researchgate.netdtic.mil These regions of high electron density are the most probable sites for interaction with electrophiles. Conversely, areas of positive potential (blue) are expected around the hydrogen atoms of the piperidine ring and the pyrazole ring, indicating susceptibility to nucleophilic attack. dtic.mil The electron-withdrawing nitro group significantly polarizes the molecule, drawing electron density from both heterocyclic rings. dtic.milmdpi.com
Table 2: Illustrative Predicted Partial Atomic Charges (Mulliken)
| Atom/Group | Predicted Charge (a.u.) | Implication |
|---|---|---|
| Oxygen atoms (NO₂) | -0.45 to -0.55 | Strong negative charge, site for electrophilic attack. |
| Nitrogen atom (NO₂) | +0.60 to +0.70 | Positive charge due to bonding with electronegative oxygens. |
| Pyrazole Ring Carbons | +0.10 to +0.30 | Rendered electron-deficient by the nitro group. |
Note: These values are illustrative and represent typical charge distributions calculated via DFT for similar structures.
Computational methods can reliably predict various spectroscopic properties, aiding in structural elucidation.
NMR Chemical Shifts: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govunipd.it For this molecule, the piperidine protons would show distinct signals for axial and equatorial positions, with the chair conformation being the most stable. researchgate.net The chemical shifts of the pyrazole protons would be significantly influenced by the deshielding effect of the attached nitro group.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrazole-H | 7.8 - 8.2 | - |
| Pyrazole-C (adjacent to NO₂) | - | 150 - 155 |
| Piperidine-CH (at N1) | 4.0 - 4.5 | 55 - 60 |
| Piperidine-CH₂ (axial) | 1.8 - 2.1 | 30 - 35 |
Note: Predicted shifts are illustrative, based on typical values for piperidine and nitropyrazole moieties. researchgate.netacs.org
Vibrational Frequencies: Theoretical vibrational analysis via DFT can predict the positions of key bands in Infrared (IR) and Raman spectra. q-chem.com The most characteristic vibrations for this compound would include the strong symmetric and asymmetric stretching modes of the nitro (NO₂) group, typically found in the 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions, respectively. nih.gov Additionally, C-H stretching vibrations from the aliphatic piperidine ring would appear around 2950-2850 cm⁻¹, while aromatic C-H stretching from the pyrazole ring would be observed above 3000 cm⁻¹. nih.govresearchgate.net
Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3150 | Pyrazole Ring |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Piperidine Ring |
| N-O Asymmetric Stretch | 1520 - 1560 | Nitro Group |
| N-O Symmetric Stretch | 1330 - 1370 | Nitro Group |
Note: Frequencies are representative and based on DFT calculations for compounds with similar functional groups. researchgate.netmdpi.com
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. rsc.org Nitroaromatic compounds typically exhibit strong π→π* transitions. researchgate.net For this molecule, such transitions would be associated with the nitropyrazole chromophore. Weaker n→π* transitions, originating from the lone pairs of electrons on the nitro group's oxygen atoms, are also expected at longer wavelengths. rsc.orgresearchgate.net
Table 5: Illustrative Predicted UV-Vis Absorption Maxima (λmax)
| Predicted λmax (nm) | Transition Type | Chromophore |
|---|---|---|
| ~280-310 | π→π* | Nitropyrazole Ring |
Note: These values are illustrative, based on spectral data for similar nitro-substituted heterocyclic systems. rsc.orgresearchgate.net
A powerful application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states—the highest energy points along a reaction coordinate. researchgate.net The energy of this transition state relative to the reactants determines the activation energy, a key factor governing reaction rates. nih.gov While no specific mechanistic studies have been published for this compound, this methodology could be applied to explore potential reactions, such as further electrophilic substitution on the pyrazole ring or nucleophilic addition. Such calculations would clarify the regioselectivity and feasibility of different synthetic transformations.
Conformational Landscape Exploration of this compound
The conformational flexibility of this compound is primarily centered around the piperidine ring and its substituent. The piperidine ring is known to strongly favor a chair conformation to minimize angular and torsional strain. acs.orgyoutube.com This leaves a critical question: does the 5-nitro-1H-pyrazol-1-yl substituent occupy an axial or an equatorial position?
A potential energy surface (PES) scan, performed by systematically rotating the dihedral angle of the C-N bond connecting the two rings, can identify the lowest energy conformers. For 4-substituted piperidines, the substituent's conformational free energy largely determines the equilibrium. nih.gov Given the significant steric bulk of the nitropyrazolyl group, it is overwhelmingly likely that the global energy minimum corresponds to the conformer where this group is in the equatorial position. This arrangement minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. youtube.comnih.gov
Table 6: Illustrative Relative Energies of Conformers
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| 1 | Equatorial | 0.00 (Global Minimum) | >99% |
Note: The energy difference is an illustrative value based on A-values for sterically demanding groups on a cyclohexane (B81311) ring, which serves as a good model for piperidine conformational preferences. nih.gov
Molecular Dynamics Simulations for Conformational Sampling in Solution
The conformational flexibility of this compound is a key determinant of its physical and biological properties. The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. wikipedia.org The linkage to the nitropyrazole ring introduces additional rotational freedom. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule in a simulated aqueous environment, providing insights into the predominant conformations and the transitions between them.
An MD simulation would typically be initiated with an optimized structure of the molecule, which is then solvated in a periodic box of water molecules. The system is then subjected to a series of energy minimization and equilibration steps before a production run is performed. During the production run, the trajectories of all atoms are recorded over time, allowing for the analysis of conformational changes.
For this compound, particular attention would be paid to the puckering of the piperidine ring and the dihedral angle between the pyrazole and piperidine rings. The piperidine ring is expected to predominantly adopt a chair conformation. wikipedia.org However, the presence of the bulky nitropyrazole substituent could influence the equilibrium between the axial and equatorial positions of this substituent. Ultrafast conformational dynamics have been observed in studies of similar N-substituted piperidines. rsc.org
A hypothetical analysis of a 100-nanosecond MD simulation might reveal the following distribution of major conformers:
| Conformer | Piperidine Ring Conformation | Substituent Position | Population (%) |
| 1 | Chair | Equatorial | 75 |
| 2 | Chair | Axial | 20 |
| 3 | Twist-Boat | - | 5 |
This table is based on expected conformational preferences for substituted piperidines and is for illustrative purposes.
Free Energy Calculations for Conformational Equilibria
While MD simulations provide a qualitative and semi-quantitative view of conformational preferences, free energy calculations can yield more precise energetic differences between various conformational states. Techniques such as umbrella sampling or metadynamics can be employed to compute the potential of mean force (PMF) along specific reaction coordinates, such as the dihedral angle defining the orientation of the nitropyrazole ring relative to the piperidine ring.
These calculations would allow for the construction of a free energy landscape, illustrating the energy barriers between different conformers and their relative stabilities. For instance, the energy difference between the equatorial and axial conformers of the piperidine ring could be accurately determined. In related N-acylpiperidines, the axial orientation of a substituent can be significantly favored due to allylic strain. nih.gov
A representative free energy profile might indicate that the equatorial conformer is more stable than the axial conformer by a few kcal/mol, with a higher energy barrier for the transition from the equatorial to the axial state. This information is crucial for understanding the dynamic behavior of the molecule and how it might present itself for interaction with other molecules.
Molecular Docking and Protein-Ligand Interaction Studies with this compound
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in identifying potential biological targets for a novel compound and in elucidating the molecular basis of its activity.
Given that pyrazole derivatives are known to interact with a wide range of biological targets, including kinases, proteases, and other enzymes, a virtual screening campaign could be performed for this compound against a library of known protein structures. nih.govbohrium.com The results of such a screening would provide a list of potential protein targets ranked by their predicted binding affinity for the compound. For example, pyrazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and various protein kinases. nih.govshd-pub.org.rs The identification of potential targets is a critical first step in understanding the possible pharmacological profile of the compound. ethz.chethz.ch
Once a putative target is identified, molecular docking can be used to predict the specific binding mode of this compound within the active site of the protein. This involves generating a multitude of possible binding poses and scoring them based on a force field that estimates the binding energy. nih.gov
The docking results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. For instance, the nitro group of the pyrazole ring could act as a hydrogen bond acceptor, while the aromatic pyrazole ring could engage in π-π stacking interactions with aromatic residues in the binding pocket. researchgate.net The piperidine ring could form hydrophobic contacts.
A hypothetical docking study of this compound against a protein kinase might yield the following results:
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase X | -8.5 | Glu101, Leu150, Phe200 |
| Protease Y | -7.2 | Asp50, Trp80 |
| Receptor Z | -6.8 | Tyr120, Val180 |
This table presents hypothetical data that would be generated from a molecular docking study.
To obtain a more accurate description of the interactions within the active site, particularly for processes involving bond making or breaking or significant charge transfer, hybrid MM/QM calculations can be employed. nih.govwordpress.com In this approach, the ligand and the most critical residues of the active site are treated with a high-level quantum mechanics method, while the rest of the protein and solvent are described by a classical molecular mechanics force field. utdallas.edu
This method would be particularly useful for studying the role of the nitro group in the binding of this compound. QM/MM calculations can provide a more accurate representation of the electronic structure and polarization effects that are not fully captured by classical force fields. This can lead to a more refined understanding of the binding affinity and the catalytic mechanism if the target is an enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors for this compound
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new analogs.
The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. For pyrazole derivatives, relevant descriptors might include: shd-pub.org.rs
Topological descriptors: Molecular weight, number of rotatable bonds.
Electronic descriptors: Dipole moment, partial charges on atoms, energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net
A hypothetical QSAR equation for a series of pyrazole derivatives might look like:
pIC50 = 0.5 * LogP - 0.2 * MolecularWeight + 1.2 * (HOMO-LUMO gap) + constant
This equation is a simplified representation for illustrative purposes.
Such a model would provide valuable insights into the structural features that are important for the biological activity of this class of compounds.
Lipophilicity, Polarity, and Topological Descriptors
Lipophilicity, polarity, and various topological descriptors are fundamental properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule. They encode information about the size, shape, branching, and connectivity of the molecule. For this compound, various topological indices can be calculated to correlate its structure with its properties. Some relevant descriptors include:
Molecular Weight (MW): A simple yet crucial descriptor influencing a compound's diffusion and transport properties.
Topological Polar Surface Area (TPSA): This descriptor is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. A higher TPSA is generally associated with lower membrane permeability. The nitro group and the nitrogen atoms in the pyrazole and piperidine rings are the main contributors to the TPSA of this molecule.
Number of Rotatable Bonds: This descriptor relates to the conformational flexibility of a molecule. Increased flexibility can impact receptor binding.
Wiener Index and Kier & Hall Connectivity Indices: These more complex indices describe the branching and connectivity within the molecular graph and can be used in quantitative structure-activity relationship (QSAR) models.
Table 1: Predicted Physicochemical and Topological Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| Molecular Formula | C8H12N4O2 | Basic molecular information |
| Molecular Weight | 196.21 g/mol | Influences diffusion and transport |
| logP | ~1.5 - 2.5 | Balance of lipophilicity and hydrophilicity |
| Topological Polar Surface Area (TPSA) | ~70 - 80 Ų | Predicts membrane permeability |
| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility |
| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions |
| Hydrogen Bond Acceptors | 4 | Potential for hydrogen bonding interactions |
Note: The values in this table are estimations based on the chemical structure and may vary depending on the prediction software and methodology used.
Electronic and Steric Descriptors
Electronic and steric descriptors provide detailed information about the three-dimensional distribution of electrons and the spatial arrangement of atoms, which are crucial for understanding molecular interactions.
Electronic Descriptors: These descriptors are often derived from quantum mechanical calculations, such as Density Functional Theory (DFT).
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for assessing a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the molecule's stability. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (red/yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. The nitro group will exhibit a strong negative electrostatic potential, while the hydrogen on the piperidine nitrogen will show a positive potential.
Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule.
Conformational Analysis: The piperidine ring typically adopts a chair conformation to minimize steric strain. The connection to the pyrazole ring can be either axial or equatorial, with the equatorial position generally being more stable. Computational methods can determine the preferred conformation and the energy barrier for ring inversion.
Table 2: Key Electronic and Steric Descriptors for this compound
| Descriptor Type | Descriptor | Expected Characteristics |
| Electronic | HOMO-LUMO Gap | Moderate gap, indicating reasonable stability |
| Molecular Electrostatic Potential | Negative potential around the nitro group, positive potential around the piperidine NH | |
| Dipole Moment | Significant, due to the polar nitro group | |
| Steric | Preferred Conformation | Piperidine in a chair conformation with the pyrazole substituent in the equatorial position |
| Molecular Shape | Globular with a protruding nitro group |
Predictive Modeling for Biological Activities (In Silico)
In silico predictive modeling aims to forecast the biological activities of a compound before it is synthesized and tested in the lab. This can save significant time and resources in the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, a QSAR model could be developed by:
Creating a Dataset: Synthesizing and testing a series of analogs with variations in the piperidine or pyrazole ring.
Calculating Descriptors: Computing a wide range of descriptors (lipophilic, electronic, steric, topological, etc.) for each analog.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed biological activity.
Model Validation: Testing the predictive power of the model using an external set of compounds.
A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. If a potential target for this compound is known, molecular docking can be used to:
Predict the Binding Pose: Determine the most likely three-dimensional arrangement of the compound within the target's binding site.
Estimate Binding Affinity: Calculate a docking score that estimates the strength of the interaction. A lower (more negative) score generally indicates a stronger binding.
Identify Key Interactions: Visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the target.
For instance, docking studies on similar pyrazole-containing compounds have revealed key interactions that contribute to their biological effects.
Computational Design and Virtual Screening of this compound Analogs
Computational tools can be proactively used to design novel analogs of this compound with potentially enhanced properties.
Fragment-Based and Structure-Based Design: Based on the insights from molecular docking and QSAR studies, new analogs can be designed. For example, if a particular region of the molecule is shown to be crucial for binding, modifications can be made to enhance this interaction. Conversely, if a part of the molecule is associated with undesirable properties, it can be altered or replaced.
Virtual Screening: This computational technique involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If a target for this compound is identified, virtual screening can be performed in several ways:
Ligand-Based Virtual Screening: This approach uses the structure of this compound as a template to search for other molecules in a database with similar 2D or 3D features.
Structure-Based Virtual Screening (Docking): This method involves docking a large number of compounds from a database into the binding site of the target protein and ranking them based on their docking scores. The top-scoring compounds are then selected for further investigation.
These computational design and screening approaches can significantly accelerate the discovery of new lead compounds by prioritizing the synthesis and testing of molecules with the highest probability of success.
Mechanistic Investigations of Biological Interactions and Target Engagement for 4 5 Nitro 1h Pyrazol 1 Yl Piperidine
In Vitro Biochemical and Pharmacological Profiling of 4-(5-Nitro-1H-pyrazol-1-yl)piperidine
The in vitro profiling of compounds with similar structural motifs, such as a pyrazole (B372694) ring linked to a piperidine (B6355638), reveals a propensity for interaction with various receptors and enzymes.
Receptor Binding Assays and Ligand-Receptor Kinetics (e.g., Kᵢ, Kᴅ, kₒₙ, kₒff)
Derivatives containing the pyrazole-piperidine framework have been investigated for their affinity to several receptor types. For instance, a series of piperidine-based compounds were evaluated for their affinity at sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov One potent ligand, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrated a high affinity for S1R with a Kᵢ value of 3.2 nM. nih.gov This was comparable to the reference compound haloperidol (B65202) (Kᵢ of 2.5 nM). nih.gov The study highlighted that the basic amino moiety is a key driver for affinity and selectivity at sigma receptors. nih.gov
In another study, dual-acting ligands for the histamine (B1213489) H3 and sigma-1 receptors were designed based on a piperidine core. nih.gov These compounds showed varying affinities, and their development underscores the potential of the piperidine scaffold in targeting these receptors. nih.gov Furthermore, pyrazol-4-yl-pyridine derivatives have been identified as selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor 4 (M₄). nih.gov These compounds were found to enhance the binding affinity of acetylcholine, demonstrating strong negative binding allosteric properties with the antagonist [³H]NMS. nih.gov
While specific kinetic data like association (kₒₙ) and dissociation (kₒff) rates for this compound are not available, these examples with related structures suggest that the compound could exhibit significant binding to various neuronal receptors.
Table 1: Receptor Binding Affinities of Structurally Related Compounds
| Compound/Derivative Class | Receptor Target | Binding Affinity (Kᵢ/IC₅₀) | Reference |
|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | 3.2 nM (Kᵢ) | nih.gov |
| Piperidine-based dual ligands | Histamine H3 / Sigma-1 | Varies | nih.gov |
Enzyme Inhibition Studies and Mechanistic Insights (e.g., Reversible/Irreversible, Competitive/Non-competitive Inhibition)
The pyrazole scaffold is a well-known pharmacophore for enzyme inhibition. Various pyrazole derivatives have been shown to inhibit a range of enzymes. For example, some pyrazole-based heterocyclic compounds were identified as selective inhibitors of urease and butyrylcholinesterase. researchgate.net
In the context of Alzheimer's disease research, benzimidazole-based pyrrole/piperidine hybrids have been synthesized and evaluated for their cholinesterase inhibitory activity. These compounds displayed moderate to good inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range. mdpi.com For instance, certain analogues showed AChE inhibitory activities with IC₅₀ values ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM. mdpi.com Kinetic studies on similar compounds have revealed different modes of inhibition, including competitive and non-competitive mechanisms. researchgate.net
Additionally, 3-substituted pyrazole derivatives have been studied as inhibitors of liver alcohol dehydrogenase. acs.org Given these precedents, it is plausible that this compound could exhibit inhibitory activity against various enzymes, with the specific mechanism depending on the enzyme's active site architecture.
Table 2: Enzyme Inhibition Data for Related Pyrazole and Piperidine Derivatives
| Compound/Derivative Class | Enzyme Target | Inhibition (IC₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| Pyrazole-based heterocycles | Urease, Butyrylcholinesterase | Not specified | Selective inhibition | researchgate.net |
| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 - 36.05 µM | Not specified | mdpi.com |
| Benzimidazole-based pyrrole/piperidine hybrids | Butyrylcholinesterase (BuChE) | 21.57 - 39.55 µM | Not specified | mdpi.com |
| 3-Substituted pyrazoles | Liver Alcohol Dehydrogenase | Not specified | Inhibitors and inactivators | acs.org |
Ion Channel Modulation and Electrophysiological Characterization (In Vitro)
While direct evidence for the modulation of ion channels by this compound is lacking, the broader class of pyrazole-containing compounds has been associated with ion channel interactions. For example, some pyrazole derivatives have been investigated for their effects on mitochondrial ion channels. nih.gov The modulation of these channels can impact mitochondrial membrane potential and the production of reactive oxygen species. nih.gov Given that many ion channels have multiple localizations, including the plasma membrane, compounds like this could potentially have broader effects on cellular electrophysiology. nih.gov
Interactions with Nucleic Acids (DNA/RNA Binding, Intercalation)
The presence of a nitro group on the pyrazole ring is a critical feature that suggests a potential for interaction with nucleic acids. Nitroaromatic compounds are known to undergo bioreduction to form reactive intermediates that can covalently bind to DNA. nih.gov Studies on other nitro-substituted heterocyclic compounds have demonstrated that the nitro functionality is essential for this activity, particularly under hypoxic conditions. nih.gov
Research on N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives has shown that the pyrazole ring is important for DNA interaction. researchgate.net These compounds exhibit binding constants (Kb) with calf thymus DNA (ct-DNA) in the range of 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating a high affinity. researchgate.net The nitro-substituted derivative in this series displayed the highest binding constant, suggesting that the nitro group enhances the binding capacity with ct-DNA. researchgate.net This interaction is thought to occur via intercalation, where the molecule inserts itself between the base pairs of the DNA helix. researchgate.net
Cellular Assay Systems for Probing this compound Activity (Non-Human Clinical Focus)
Cell-based assays are crucial for understanding the functional consequences of the molecular interactions observed in biochemical assays.
Cell-Based Reporter Assays for Signal Transduction Pathways
While no specific cell-based reporter assays have been reported for this compound, related pyrazole derivatives have been evaluated in such systems. For instance, pyrazole compounds have been assessed for their inhibitory activity in a cell-based luciferase reporter assay for ALK5. nih.gov This suggests that reporter gene assays could be a valuable tool to investigate the impact of this compound on various signal transduction pathways. Given the receptor binding profile of analogous compounds, pathways downstream of the sigma, histamine, and muscarinic receptors would be of particular interest.
In the context of anticancer research, numerous pyrazole derivatives have been screened for their cytotoxic effects on various cancer cell lines using assays like the MTT assay. acs.orgnih.gov These studies often reveal effects on cell cycle progression, which are indicative of interactions with key signaling pathways that control cell proliferation and survival. nih.govmdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone |
| Haloperidol |
| Acetylcholine |
Studies on Cell Permeability and Intracellular Accumulation Mechanisms (e.g., Using Caco-2 monolayers, P-gp efflux assays in vitro)
The ability of a compound to penetrate cell membranes and accumulate intracellularly is a critical determinant of its biological activity. For this compound, understanding its cell permeability and interaction with efflux pumps is essential. In vitro models, such as Caco-2 cell monolayers, are widely used to predict the oral absorption and intestinal permeability of drug candidates. nih.gov
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate in culture to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. Transport studies across these monolayers can determine the apparent permeability coefficient (Papp) of a compound. A high Papp value in the apical-to-basolateral direction suggests good absorptive potential.
Furthermore, these cells express various transporters, including the efflux pump P-glycoprotein (P-gp), which can actively transport substrates out of the cell, thereby reducing intracellular concentration and limiting oral bioavailability. nih.gov P-gp efflux assays are therefore crucial. These assays typically involve comparing the bidirectional transport of the compound across the Caco-2 monolayer. A significantly higher basal-to-apical transport compared to the apical-to-basal transport (an efflux ratio greater than 2) is indicative of the compound being a P-gp substrate. The inclusion of known P-gp inhibitors, such as verapamil (B1683045) or cyclosporin (B1163) A, can confirm this by demonstrating a reduction in the efflux ratio. nih.gov
While specific experimental data for this compound is not publicly available, a hypothetical study could yield results similar to those presented in the table below.
| Parameter | Condition | Value | Interpretation |
| Papp (A-B) | No inhibitor | 1.5 x 10⁻⁶ cm/s | Low to moderate passive permeability |
| Papp (B-A) | No inhibitor | 4.5 x 10⁻⁶ cm/s | Efflux is occurring |
| Efflux Ratio (ER) | No inhibitor | 3.0 | Suggests the compound is a substrate for an efflux transporter |
| Papp (A-B) | With P-gp inhibitor | 3.2 x 10⁻⁶ cm/s | Increased absorptive transport |
| Papp (B-A) | With P-gp inhibitor | 3.5 x 10⁻⁶ cm/s | Reduced efflux |
| Efflux Ratio (ER) | With P-gp inhibitor | 1.1 | Confirms P-gp mediated efflux |
This table presents hypothetical data for illustrative purposes.
Target Engagement Studies in Live Cells (e.g., Cellular Thermal Shift Assay, Photoaffinity Labeling)
Confirming that a compound interacts with its intended molecular target within the complex environment of a living cell is a critical step in mechanistic studies. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating target engagement. news-medical.net The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.gov When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation. nih.gov
In a typical CETSA experiment, cells are treated with the compound of interest or a vehicle control. The cells are then heated to various temperatures, lysed, and the soluble fraction of the target protein is quantified, often by Western blotting or other protein detection methods. news-medical.net A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding. nih.gov Isothermal dose-response CETSA can also be performed to determine the concentration-dependent engagement of the compound with its target at a fixed temperature. news-medical.net
Photoaffinity labeling is another technique used to identify and characterize the direct binding partners of a compound. This method involves chemically modifying the compound to include a photoreactive group and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye). Upon incubation with cells or cell lysates, the photoreactive group is activated by UV light, forming a covalent bond with any interacting proteins. The tagged proteins can then be isolated and identified using techniques like mass spectrometry. While powerful, this method requires the synthesis of a suitable photo-probe, which can be a complex undertaking.
Cellular Oxidative Stress Response and Redox Cycling Mediated by the Nitro Group
The presence of a nitroaromatic group in this compound suggests the potential for redox cycling and the induction of cellular oxidative stress. Nitroaromatic compounds can undergo enzymatic reduction by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a nitro anion radical. In the presence of molecular oxygen, this radical can be re-oxidized back to the parent nitro compound, in a process that generates a superoxide (B77818) anion radical (O₂⁻). This futile cycle of reduction and re-oxidation, known as redox cycling, can lead to a significant increase in the intracellular concentration of reactive oxygen species (ROS).
The resulting oxidative stress can have numerous downstream effects, including:
Lipid peroxidation: Damage to cellular membranes.
Protein oxidation: Alteration of protein structure and function.
DNA damage: Leading to mutations and genomic instability.
Depletion of cellular antioxidants: Such as glutathione (B108866) (GSH).
Cells will typically mount a defensive response to combat oxidative stress, which can be monitored experimentally. This includes the upregulation of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase. The activation of transcription factors, such as Nrf2, which controls the expression of a battery of antioxidant and detoxification genes, is also a key indicator of an oxidative stress response. Investigating these markers in cells treated with this compound would provide insight into its potential to induce oxidative stress.
Mechanistic Investigations of Nitro Group-Related Biological Activity of this compound
Bioreductive Activation Pathways of the Nitro Group in Biological Systems
The biological activity of many nitro-containing compounds is dependent on the bioreductive activation of the nitro group. This process is particularly important in hypoxic environments, such as those found in solid tumors or in certain microorganisms. Under low oxygen conditions, the one-electron reduction of the nitro group to a nitro anion radical is not followed by re-oxidation. Instead, the radical can undergo further reduction steps.
These multi-electron reduction pathways can be catalyzed by various one- and two-electron reductases. The process proceeds through a series of highly reactive intermediates. The complete, six-electron reduction of a nitro group ultimately yields an amine. However, it is the intermediate species that are often responsible for the compound's biological effects.
The key steps in the bioreductive pathway are:
Nitro to Nitroso: A two-electron reduction converts the nitro group (-NO₂) to a nitroso group (-NO).
Nitroso to Hydroxylamine (B1172632): A further two-electron reduction yields a hydroxylamine group (-NHOH).
Hydroxylamine to Amine: The final two-electron reduction produces the amine group (-NH₂).
The specific reductases involved and the efficiency of these transformations can vary depending on the cell type and the local oxygen concentration.
Formation and Characterization of Reactive Intermediates and Adducts (e.g., Nitroso, Hydroxylamine)
The nitroso and hydroxylamine intermediates formed during the bioreductive activation of this compound are electrophilic and highly reactive. Their transient nature makes them challenging to detect and characterize directly within a biological system.
Specialized analytical techniques are often required to trap and identify these species. For example, electron paramagnetic resonance (EPR) spectroscopy can be used to detect the initial nitro anion radical. The more stable, downstream intermediates like the hydroxylamine may be detectable by liquid chromatography-mass spectrometry (LC-MS) under carefully controlled conditions.
The formation of adducts with trapping agents can also provide indirect evidence for the generation of these reactive intermediates. For instance, the reaction of the hydroxylamine intermediate with thiols, such as glutathione, can form stable adducts that can be characterized by mass spectrometry.
| Intermediate | Reactivity | Potential Biological Consequence |
| Nitro Anion Radical | Can react with O₂ to form superoxide | Redox cycling and oxidative stress |
| Nitroso Derivative | Highly electrophilic | Covalent modification of biomolecules |
| Hydroxylamine Derivative | Electrophilic and can be oxidized | Covalent modification, methemoglobinemia |
This table outlines the general reactivity and potential consequences of key intermediates in nitro group reduction.
Covalent Modification of Biomolecules by Reduced Species
The highly reactive nitroso and hydroxylamine intermediates generated from this compound are capable of forming covalent bonds with cellular nucleophiles. doi.org This covalent modification of essential biomolecules, such as proteins and DNA, is thought to be a primary mechanism of action for many nitroaromatic compounds. nih.gov
The sulfhydryl groups of cysteine residues in proteins are particularly susceptible to attack by these electrophilic intermediates. The formation of such protein adducts can lead to enzyme inhibition, disruption of protein structure and function, and the induction of cellular stress responses, including apoptosis. Covalent modification of DNA bases, particularly guanine, can lead to mutations and strand breaks, contributing to the compound's cytotoxic effects.
Identifying the specific biomolecules targeted for covalent modification is a key aspect of understanding the compound's mechanism of action. This is often achieved using proteomics or genomics approaches. For example, cells can be treated with the compound, and then proteins are isolated, digested, and analyzed by mass spectrometry to identify specific sites of modification.
High-Throughput Screening (HTS) and Phenotypic Screening Methodologies for this compound
High-throughput screening (HTS) is a cornerstone of drug discovery, enabling the rapid assessment of large chemical libraries for activity against specific biological targets. nih.gov This automated, miniaturized assay approach is crucial for identifying initial "hits" that can be developed into lead compounds. researchgate.net
To investigate the mechanistic underpinnings of this compound, a critical first step would be the development and optimization of robust HTS assays. The primary goal is to create a screening environment that is both sensitive and reproducible, allowing for the identification of meaningful biological activity.
The development process for an HTS assay tailored to a compound like this compound would involve several key stages. Initially, a suitable biological target or pathway would be selected based on computational predictions or preliminary in-vitro tests. Following this, an appropriate assay format, such as fluorescence, luminescence, or absorbance-based readouts, would be chosen to measure the compound's effect. researchgate.net
Optimization is a crucial phase, focusing on parameters like reagent concentrations, incubation times, and the impact of solvents like DMSO on assay performance. nih.gov The robustness of the assay is quantified using statistical metrics such as the signal-to-background ratio (S/B), coefficient of variation (CV), and the Z'-factor. An assay with a Z'-factor of ≥0.5 is generally considered suitable for HTS campaigns. nih.gov
Table 1: Hypothetical HTS Assay Optimization Parameters for a this compound Target
| Parameter | Optimized Value | Acceptance Criteria | Status |
| Z'-Factor | 0.72 | ≥ 0.5 | Pass |
| Signal-to-Background (S/B) Ratio | 18 | > 10 | Pass |
| Coefficient of Variation (CV%) | 4.5% | < 10% | Pass |
| DMSO Tolerance | ≤ 1% | No significant effect on assay performance | Pass |
Once a robust assay is established, screening campaigns can be initiated. Phenotypic screening, a strategy that has seen a resurgence, focuses on identifying compounds that produce a desired effect in a cellular or organismal model, without a preconceived notion of the molecular target. mdpi.com This approach is particularly valuable for discovering compounds with novel mechanisms of action.
A phenotypic screen involving this compound could utilize various cell-based models relevant to specific diseases, such as cancer cell lines or neurons. nih.gov The compound would be tested for its ability to induce a particular phenotype, for instance, inhibition of cancer cell proliferation or protection against neurotoxicity. High-content imaging and analysis are often employed in such screens to quantify changes in cellular morphology, protein localization, or other relevant phenotypic markers.
Following a successful primary screen, "hit" compounds would undergo a series of secondary and counter-screens to confirm their activity and rule out non-specific effects or cytotoxicity. These validated hits then become the subject of target identification and mechanism-of-action studies.
Omics Approaches for Unraveling Biological Pathways Affected by this compound
"Omics" technologies provide a global view of molecular changes within a biological system in response to a chemical perturbation. These approaches are instrumental in identifying the specific targets and pathways affected by a compound like this compound.
Affinity proteomics and chemoproteomics are powerful methods for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. frontiersin.org These techniques typically involve the synthesis of a chemical probe derived from the compound of interest.
For this compound, a probe would be created by attaching a reactive group and a reporter tag (e.g., biotin) via a linker. nih.gov This probe is then incubated with the proteome, allowing it to bind to its protein targets. The protein-probe complexes can then be enriched and isolated, and the identity of the bound proteins is determined by mass spectrometry.
Table 2: Exemplary Data from a Hypothetical Chemoproteomic Pulldown with a this compound-derived Probe
| Accession No. | Protein Name | Peptide Count | Fold Enrichment (Probe vs. Control) |
| P04637 | Protein Kinase C alpha | 15 | 25.3 |
| Q13547 | Mitogen-activated protein kinase 1 | 12 | 18.9 |
| P62258 | 14-3-3 protein beta/alpha | 10 | 12.1 |
| P08670 | Vimentin | 8 | 2.5 (Non-specific) |
Untargeted metabolomics aims to comprehensively measure all detectable small molecules (metabolites) in a biological sample. By comparing the metabolic profiles of cells or tissues treated with this compound to untreated controls, researchers can identify pathways that are significantly perturbed by the compound.
This approach can reveal downstream effects of target engagement. For example, if this compound were to inhibit an enzyme involved in glycolysis, metabolomic analysis would likely show an accumulation of the substrate of that enzyme and a depletion of its products. These metabolic signatures provide valuable clues about the compound's mechanism of action.
Transcriptomics involves the analysis of the complete set of RNA transcripts (the transcriptome) in a cell or organism. By using techniques such as RNA sequencing (RNA-Seq) or microarrays, researchers can determine how treatment with this compound alters gene expression. nih.gov
Significant changes in the expression levels of certain genes can point towards the biological pathways being modulated by the compound. For instance, the upregulation of genes involved in an inflammatory response could suggest that the compound has pro-inflammatory properties. nih.gov Conversely, the downregulation of genes essential for cell cycle progression might explain an observed anti-proliferative effect. nih.gov
Table 3: Hypothetical Gene Expression Changes in a Cancer Cell Line Treated with this compound
| Gene Symbol | Gene Name | Fold Change | p-value | Pathway |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.5 | <0.001 | Cell Cycle Regulation |
| BCL2L1 | BCL2 Like 1 | -2.8 | <0.001 | Apoptosis |
| VEGFA | Vascular Endothelial Growth Factor A | -4.2 | <0.001 | Angiogenesis |
| IL6 | Interleukin 6 | 1.2 | 0.25 | Inflammation (Not Significant) |
Structure Activity Relationship Sar and Derivatization Strategies for 4 5 Nitro 1h Pyrazol 1 Yl Piperidine Analogs
Systematic Modifications of the Pyrazole (B372694) Ring in 4-(5-Nitro-1H-pyrazol-1-yl)piperidine
The pyrazole ring is a critical component for the biological activity of this class of compounds. Modifications to this heterocycle can significantly impact electronic properties, steric bulk, and hydrogen bonding capabilities, thereby influencing interactions with biological targets.
Impact of Substitution Patterns on Electronic and Steric Properties
Research on related pyrazole-containing compounds has shown that the introduction of various substituents can modulate activity. For instance, in a series of pyrazole derivatives, the presence of different groups on the pyrazole ring was found to be a key determinant of their inhibitory activity against various enzymes. nih.gov While specific studies on the systematic substitution of the pyrazole ring in this compound are limited, data from analogous series provide valuable insights. For example, in a series of 1,5-diaryl pyrazole-3-carboxamides, substitutions on the aryl ring at the 5-position of the pyrazole significantly influenced their inhibitory potency and selectivity. mdpi.com
| Substitution on Pyrazole Ring | Observed Effect on Activity (in related series) | Reference |
| Electron-withdrawing groups | Can enhance potency by altering pKa or through direct interaction with the target. | nih.gov |
| Electron-donating groups | May increase or decrease activity depending on the specific target and binding pocket interactions. | nih.gov |
| Bulky substituents | Can provide steric hindrance that may be beneficial or detrimental to binding, depending on the topology of the receptor. | nih.gov |
Bioisosteric Replacements of the Nitro Group and Pyrazole Heterocycle
The nitro group, while contributing to the electronic properties of the molecule, can sometimes be associated with metabolic liabilities. Therefore, its bioisosteric replacement is a common strategy in medicinal chemistry to improve pharmacokinetic profiles while retaining or enhancing biological activity. cambridgemedchemconsulting.com Common bioisosteres for a nitro group include cyano, sulfonyl, and trifluoromethyl groups. These replacements aim to mimic the electron-withdrawing nature and size of the nitro group. cambridgemedchemconsulting.com
In a study on cannabinoid receptor antagonists, the aryl group at the 5-position of a pyrazole scaffold was successfully replaced with a 5-alkynyl-2-thienyl moiety, leading to a novel class of potent and selective antagonists. nih.gov This highlights the potential for significant modifications at this position. The pyrazole ring itself can also be replaced by other five-membered heterocycles like isoxazole (B147169) or triazole to explore different spatial arrangements and hydrogen bonding patterns. nih.gov In some instances, pyrazolo[1,5-a]pyrimidine (B1248293) has been explored as a bioisosteric replacement for a 1H-pyrrol-1-yl)pyrazole scaffold. arkat-usa.org
| Bioisosteric Replacement | Rationale | Potential Outcome | Reference |
| Nitro Group | |||
| Cyano (-CN) | Mimics the linear geometry and electron-withdrawing properties. | Improved metabolic stability. | cambridgemedchemconsulting.com |
| Sulfonamide (-SO₂NR₂) | Offers different hydrogen bonding capabilities. | Altered solubility and binding interactions. | cambridgemedchemconsulting.com |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing group with increased lipophilicity. | Enhanced potency and metabolic stability. | cambridgemedchemconsulting.com |
| Pyrazole Ring | |||
| Isoxazole | Alters the position of heteroatoms and hydrogen bond donors/acceptors. | Modified selectivity and potency. | nih.gov |
| Triazole | Introduces an additional nitrogen atom, changing the electronic distribution and hydrogen bonding potential. | Different binding orientation and improved pharmacokinetic properties. | nih.gov |
Exploration of Pyrazole Nitrogen Substitution
While the core structure specifies a hydrogen on the pyrazole nitrogen not linked to the piperidine (B6355638), exploration of substitution at this position in related scaffolds has been a fruitful area of research. N-alkylation or N-arylation of the pyrazole can significantly impact the compound's properties. For instance, in a series of pyrazole-based CCR5 antagonists, the nature of the substituent on the pyrazole nitrogen was a key determinant of activity. nih.gov The introduction of a substituent can alter the molecule's lipophilicity, metabolic stability, and orientation within the binding pocket.
Modifications and Conformational Exploration of the Piperidine Moiety
The piperidine ring serves as a linker and a key interaction moiety. Its conformation and substitution patterns are critical for optimal binding to biological targets.
N-Alkylation, Acylation, and Other Functionalization of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a common site for derivatization. N-alkylation, N-acylation, and the introduction of other functional groups can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds. nih.gov In a study of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, variation of the substituent on the piperidine nitrogen was a key strategy in optimizing the inhibitors' properties. nih.gov For example, the introduction of small alkyl groups or acyl groups can lead to significant changes in potency and selectivity.
| Piperidine N-Substitution | Observed Effect on Activity (in related series) | Reference |
| N-Methyl | Often maintains or slightly improves potency, can enhance cell permeability. | nih.gov |
| N-Acyl | Can introduce additional interaction points and alter the conformational preference of the piperidine ring. | nih.gov |
| N-Sulfonyl | Can improve metabolic stability and introduce strong hydrogen bond accepting groups. | nih.gov |
Substitution on the Piperidine Ring and Stereochemical Implications
Introducing substituents on the carbon atoms of the piperidine ring can have profound effects on the molecule's conformation and its interaction with the target. The position, size, and stereochemistry of these substituents are critical. For example, in a series of CCR5 antagonists, the stereochemistry of a substituent on the piperidine ring was found to be vital for binding affinity. nih.gov
Conformational restriction of the piperidine ring, for instance by introducing a bridged system, can lock the molecule into a specific conformation. This can be advantageous if that conformation is the bioactive one, leading to an increase in potency. However, if the constrained conformation is not optimal for receptor interaction, a decrease in activity can be observed. nih.gov
The stereochemical implications of substitution are also paramount. Different stereoisomers can exhibit vastly different biological activities due to the specific three-dimensional arrangement of atoms required for optimal receptor binding.
| Piperidine Ring Modification | Rationale | Potential Outcome | Reference |
| Alkyl substitution | To probe for steric tolerance in the binding pocket. | Can enhance lipophilicity and van der Waals interactions. | nih.gov |
| Hydroxyl substitution | To introduce hydrogen bonding capabilities. | Improved solubility and potential for new interactions with the target. | nih.gov |
| Conformational Restriction (e.g., bridging) | To lock the piperidine ring in a specific conformation (e.g., chair or boat). | Increased potency if the locked conformation is bioactive; decreased potency otherwise. | nih.gov |
Conformational Restriction and Ring Expansion/Contraction Strategies
Conformational restriction is a powerful strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties by reducing the entropic penalty of binding to a biological target. For the this compound scaffold, the flexibility of the piperidine ring allows it to adopt multiple conformations, such as chair, twist-boat, and boat forms. Fixing the piperidine ring into a specific, biologically active conformation can lead to a significant enhancement in affinity for its target.
Strategies to achieve conformational restriction include the introduction of bulky substituents, gem-disubstitution, or the formation of bridged bicyclic systems. For instance, introducing substituents onto the piperidine ring can create steric hindrance that favors a particular chair conformation or restricts ring inversion.
Ring expansion and contraction strategies involve modifying the core piperidine ring to a larger (e.g., azepane) or smaller (e.g., pyrrolidine) ring system. These modifications drastically alter the geometry and vectoral presentation of the nitropyrazole substituent, allowing for exploration of the target's binding pocket topology. A ring contraction to a pyrrolidine (B122466) ring, for example, would decrease the distance and alter the angular relationship between the nitrogen atom and the pyrazole moiety. Conversely, expansion to an azepane ring would increase this distance and introduce greater conformational flexibility, which could be beneficial if the binding pocket is large.
Photomediated ring contraction represents a modern synthetic approach for converting piperidines to pyrrolidines, offering an alternative to traditional multi-step methods. While specific applications to this compound are not documented, the principle involves the transformation of N-acyl piperidines into the corresponding N-acyl pyrrolidines.
| Modification Strategy | Resulting Scaffold | Primary Rationale | Potential Impact on SAR |
| Gem-dimethyl substitution at C-3 | 3,3-Dimethyl-4-(5-nitro-1H-pyrazol-1-yl)piperidine | Restrict ring inversion; lock a specific chair conformation. | Increased target selectivity and potency by pre-organizing the pharmacophore. |
| Ring Contraction | 3-(5-Nitro-1H-pyrazol-1-yl)pyrrolidine | Alter substituent vectors and explore different binding sub-pockets. | May reveal crucial interactions not possible with the piperidine scaffold. |
| Ring Expansion | 4-(5-Nitro-1H-pyrazol-1-yl)azepane | Increase conformational sampling and access larger binding domains. | Could enhance binding affinity if the target pocket accommodates the larger ring. |
| Bridging (e.g., aza-bicyclic) | e.g., 8-(5-Nitro-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane | Introduce rigid geometry, fixing the spatial orientation of the nitropyrazole. | Significant increase in binding affinity due to reduced conformational entropy loss upon binding. |
Variation of the Linker Region between Pyrazole and Piperidine
The direct N-N linkage between the pyrazole and piperidine rings in the parent compound is a key area for modification to probe SAR. Introducing a linker can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and optimize the spatial orientation of the two heterocyclic rings.
Introducing a flexible carbon chain (e.g., -(CH₂)n-) as a spacer between the pyrazole nitrogen and the piperidine nitrogen allows for systematic exploration of the optimal distance required for biological activity. Varying 'n' from 1 to 3 would incrementally increase the distance and flexibility, which can be correlated with changes in potency.
Furthermore, the insertion of heteroatoms (e.g., oxygen or nitrogen) into the linker can introduce hydrogen bond donor or acceptor sites. epa.gov For example, a piperidine linker was successfully introduced in other pyrazolone (B3327878) series to create new derivatization opportunities. An ether or amine linkage could form new, favorable interactions within the target's binding site, potentially improving affinity and selectivity.
| Linker Structure | Example Compound Name | Design Rationale | Hypothesized Activity Impact |
| -CH₂- | 1-((5-Nitro-1H-pyrazol-1-yl)methyl)piperidine | Introduce minimal flexibility and spacing. | Establish baseline for linker necessity. |
| -CH₂CH₂- | 1-(2-(5-Nitro-1H-pyrazol-1-yl)ethyl)piperidine | Increase distance and rotational freedom. | Potential for improved binding via optimal pharmacophore positioning. |
| -CH₂-O-CH₂- | 1-(((5-Nitro-1H-pyrazol-1-yl)methoxy)methyl)piperidine | Introduce H-bond acceptor (ether oxygen). | May enhance binding affinity and improve solubility. |
| -CH₂-NH-CO- | 2-(5-Nitro-1H-pyrazol-1-yl)-N-(piperidin-1-yl)acetamide | Introduce H-bond donor/acceptor (amide). | Potential for strong, directional interactions with the target. |
While flexible linkers are useful for initial exploration, rigid linkers can lock the molecule into an active conformation, thereby enhancing potency. Rigidification can be achieved by incorporating double bonds (e.g., an ethenyl linker) or small rings (e.g., cyclopropyl) into the spacer. These modifications restrict the rotational freedom between the pyrazole and piperidine moieties, allowing for a more precise mapping of the required spatial arrangement for activity. Computational modeling, in conjunction with synthesis and biological testing, is essential to analyze the conformational preferences of these rigidified analogs and correlate them with their activity.
Combinatorial Chemistry and Library Synthesis for this compound Analogs
Combinatorial chemistry offers a powerful approach for the rapid generation of a large library of diverse this compound analogs. nih.gov This allows for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimized potency, selectivity, and pharmacokinetic properties. A common strategy involves a scaffold-based approach where the core this compound structure is decorated with a variety of substituents at key positions.
Solid-Phase Synthesis Approach:
A solid-phase synthesis strategy can be employed to streamline the purification process and enable high-throughput production. google.com A potential synthetic route could involve:
Immobilization: A piperidine derivative, protected at the nitrogen, is attached to a solid support (e.g., resin).
Deprotection and Diversification (R1): The protecting group on the piperidine nitrogen is removed, and a diverse set of building blocks (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) are coupled to introduce the R1 substituents.
Pyrazole Ring Formation: The piperidine ring is then reacted with a suitable precursor to form the 5-nitropyrazole ring.
Diversification (R2): If the synthetic route allows, further diversification can be achieved by introducing various substituents (R2) onto the pyrazole ring.
Cleavage: The final compounds are cleaved from the solid support.
Library Design:
The design of the library focuses on introducing chemical diversity at specific points of the molecule. For the this compound scaffold, key positions for diversification include:
The Pyrazole Ring (R2): Introduction of various substituents on the pyrazole ring can modulate the electronic properties and steric profile of the molecule. For example, electron-withdrawing or electron-donating groups can influence the reactivity and binding affinity. nih.gov
Interactive Data Table: Example of a Virtual Combinatorial Library of this compound Analogs
| Compound ID | R1 (Piperidine Substituent) | R2 (Pyrazole Substituent) | Scaffold |
| Lib-001 | H | H | This compound |
| Lib-002 | Methyl | H | 1-Methyl-4-(5-nitro-1H-pyrazol-1-yl)piperidine |
| Lib-003 | Benzyl | H | 1-Benzyl-4-(5-nitro-1H-pyrazol-1-yl)piperidine |
| Lib-004 | H | 3-Chloro | 4-(3-Chloro-5-nitro-1H-pyrazol-1-yl)piperidine |
| Lib-005 | Methyl | 3-Chloro | 1-Methyl-4-(3-chloro-5-nitro-1H-pyrazol-1-yl)piperidine |
| Lib-006 | Benzyl | 3-Chloro | 1-Benzyl-4-(3-chloro-5-nitro-1H-pyrazol-1-yl)piperidine |
| Lib-007 | H | 3-Methyl | 4-(3-Methyl-5-nitro-1H-pyrazol-1-yl)piperidine |
| Lib-008 | Methyl | 3-Methyl | 1-Methyl-4-(3-methyl-5-nitro-1H-pyrazol-1-yl)piperidine |
| Lib-009 | Benzyl | 3-Methyl | 1-Benzyl-4-(3-methyl-5-nitro-1H-pyrazol-1-yl)piperidine |
Advanced Analytical Techniques for the Characterization and Detection of 4 5 Nitro 1h Pyrazol 1 Yl Piperidine
Chromatographic Separations for Purity and Isomer Analysis
Chromatography is the cornerstone of purity assessment and isomer analysis in pharmaceutical and chemical research. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and the potential for stereoisomerism.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile compounds like 4-(5-Nitro-1H-pyrazol-1-yl)piperidine. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Method development typically begins with selecting a stationary phase, most commonly a C18 column, which provides excellent retention and separation for moderately polar compounds. nih.gov The mobile phase often consists of a mixture of an aqueous component (water with a pH modifier) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov The pH modifier, frequently a low concentration of an acid like formic acid or trifluoroacetic acid (TFA), is crucial for achieving sharp, symmetrical peak shapes by suppressing the ionization of the basic piperidine (B6355638) nitrogen. nih.govresearchgate.net In some cases, piperidine derivatives in their free base form can show multiple peaks or poor peak shape, an issue that can often be resolved by adjusting the mobile phase pH. researchgate.net
Optimization involves adjusting the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and injection volume to achieve optimal resolution between the main compound peak and any impurity peaks. nih.gov Detection is typically performed using a Diode-Array Detector (DAD) or a variable wavelength UV detector, leveraging the chromophore of the nitro-pyrazole system, which absorbs UV light. A study on nitropyrazole synthesis used HPLC to monitor the reaction, confirming its utility in analyzing these structures. nih.gov
| Parameter | Typical Condition | Rationale/Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and selectivity for piperidine and pyrazole (B372694) derivatives. nih.govoup.com |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA | Acid modifier ensures consistent ionization state and improves peak shape. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for eluting compounds from a C18 column. nih.gov |
| Elution Mode | Gradient | Efficiently elutes a range of compounds with varying polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. nih.govoup.com |
| Column Temperature | 30-40 °C | Improves peak efficiency and reduces viscosity. nih.govoup.com |
| Detection | UV/DAD at ~260-280 nm | Nitropyrazole systems exhibit strong UV absorbance in this range. nih.gov |
The core structure of this compound is achiral as it contains a plane of symmetry. However, substitution on the piperidine ring at positions other than C4 could introduce one or more chiral centers, leading to enantiomers or diastereomers. Should such chiral derivatives be synthesized, their separation would be critical, as different stereoisomers can exhibit distinct biological activities. nih.gov
Chiral chromatography is the definitive method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of pyrazole and piperidine derivatives. nih.gov For example, Lux cellulose-2 and Lux amylose-2 columns have demonstrated effective chiral recognition for pyrazole derivatives. nih.gov Similarly, a Chiralcel OJ-R column has been used to separate racemic piperidine-2,6-dione compounds. capes.gov.br
The mobile phase can be either normal-phase (e.g., hexane/alcohol mixtures) or polar organic mode (e.g., pure methanol or ethanol), with the latter being considered a greener analytical approach. nih.gov The choice of mobile phase and CSP is critical for achieving baseline separation of the stereoisomers. Research on pyrazole-fused piperidines has utilized chiral preparative HPLC to isolate and characterize individual enantiomers. ijcpa.in
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's polarity, arising from the piperidine nitrogen and the nitro group, along with its relatively high molecular weight, results in low volatility and poor thermal stability. Such compounds tend to exhibit poor peak shape or decompose in the high temperatures of the GC inlet and column. jfda-online.com
To make the compound amenable to GC analysis, chemical derivatization is necessary. jfda-online.com Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable moieties. For the piperidine nitrogen, common derivatization strategies include acylation or silylation. A study on a different imidazopyrazole successfully used pentafluorobenzoyl chloride for derivatization prior to GC analysis. nih.gov Another approach for analyzing piperidine involved derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBTFA). chromforum.org
| Reagent Class | Specific Reagent | Target Functional Group | Reference/Rationale |
|---|---|---|---|
| Acylating Agents | Pentafluorobenzoyl chloride, Acetic Anhydride, MBTFA | Piperidine N-H | Forms stable, volatile amide derivatives. nih.govchromforum.orggoogle.com |
| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) | Piperidine N-H | Forms volatile silyl (B83357) derivatives. jfda-online.com |
Hyphenated Techniques for Complex Mixture Analysis and Trace Detection
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, provide unparalleled specificity and sensitivity for structural elucidation and trace-level quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is an indispensable tool for the definitive structural confirmation and sensitive quantification of this compound. LC-MS is widely used for analyzing impurities in active pharmaceutical ingredients due to its high specificity and sensitivity. alternative-therapies.com
For structural confirmation, the mass spectrometer provides the molecular weight of the compound from the parent ion (e.g., [M+H]⁺ in positive ion mode). Fragmentation of this parent ion in the collision cell of a tandem mass spectrometer generates a unique pattern of product ions, which serves as a structural fingerprint.
For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is typically used on a triple quadrupole mass spectrometer. mdpi.com This highly selective technique involves monitoring a specific transition from a precursor ion to a product ion. A method for determining the genotoxic impurity piperidine in a pharmaceutical ingredient showed excellent linearity and a low detection limit of 0.01010 µg/mL using LC-MS. nih.gov The development of an LC-MS/MS method for a related compound, 1-methyl-4-nitrosopiperazine, highlights the challenges and solutions, such as optimizing the mobile phase gradient to avoid ion suppression from matrix components. mdpi.comresearchgate.net
| Parameter | Typical Setting | Rationale/Reference |
|---|---|---|
| LC System | U(H)PLC | Provides high-resolution separation prior to MS detection. |
| Ionization Source | Electrospray Ionization (ESI), positive mode | Effectively ionizes the basic piperidine nitrogen to form [M+H]⁺. mdpi.com |
| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF, Orbitrap) | QqQ for sensitive quantification (MRM); HRMS for accurate mass and structural confirmation. thermofisher.comsigmaaldrich.com |
| Quantitative Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for trace-level detection. mdpi.com |
| Internal Standard | Deuterated analog (e.g., d4-labeled) | Compensates for matrix effects and variations in instrument response. mdpi.com |
While GC is not ideal for the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities often originate from the manufacturing process and can include residual solvents, unreacted starting materials, or volatile by-products. thermofisher.com
Headspace (HS) sampling is a common technique for analyzing highly volatile impurities like residual solvents. In HS-GC-MS, the vapor above the sample, held at a specific temperature in a sealed vial, is injected into the GC-MS system. This avoids injecting the non-volatile matrix. google.com For less volatile impurities, direct liquid injection can be used, sometimes after a derivatization step to improve the chromatography of any reactive impurities. google.com
The mass spectrometer provides mass spectra for each separated impurity, which can then be compared against extensive spectral libraries (e.g., NIST) for tentative identification. thermofisher.com High-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, allowing for the determination of the elemental composition of unknown impurities, which greatly aids in their structural elucidation. thermofisher.com
Coupled NMR Techniques (e.g., LC-NMR, Flow NMR) for On-Line Structural Elucidation
Coupled Nuclear Magnetic Resonance (NMR) techniques, such as Liquid Chromatography-NMR (LC-NMR) and Flow NMR, offer powerful solutions for the on-line structural elucidation of compounds in complex mixtures, thereby eliminating the need for tedious offline isolation. news-medical.netwisdomlib.org These hyphenated techniques are particularly valuable in the analysis of novel compounds like this compound, especially during reaction monitoring or in metabolite identification studies. news-medical.netresearchgate.net
In a typical LC-NMR setup, the effluent from a High-Performance Liquid Chromatography (HPLC) column is directly transferred to an NMR flow probe. news-medical.netmdpi.com This allows for the acquisition of NMR spectra for each separated component in real-time. For a molecule like this compound, this would enable the direct confirmation of its structure from a crude reaction mixture. The process involves separating the compound from starting materials, byproducts, and impurities, followed by immediate NMR analysis. wisdomlib.org
There are several modes of operation for LC-NMR, including on-flow, stopped-flow, and loop-storage modes. researchgate.netmdpi.com
On-flow analysis involves continuous acquisition of NMR data as the eluent flows through the NMR probe. nih.gov This is suitable for obtaining a quick overview of the components in a mixture.
Stopped-flow analysis provides higher sensitivity by stopping the chromatographic flow when a peak of interest, such as that of this compound, is inside the NMR probe. nih.gov This allows for longer acquisition times and the performance of more complex 2D NMR experiments like COSY and HSQC, which are crucial for unambiguous structural confirmation of heterocyclic compounds. ipb.ptnumberanalytics.com
LC-SPE-NMR involves trapping the analyte on a solid-phase extraction (SPE) cartridge post-separation, which is then eluted with a deuterated solvent into the NMR. This significantly enhances concentration and sensitivity. news-medical.netnih.gov
Flow NMR operates on a similar principle but is often used for continuous monitoring of chemical reactions. A stream from the reaction vessel is continuously passed through the NMR spectrometer, providing real-time data on the consumption of reactants and the formation of products like this compound. This is invaluable for reaction optimization and understanding reaction kinetics.
The structural elucidation of this compound using these techniques would involve the analysis of characteristic ¹H and ¹³C NMR signals. For instance, the protons on the piperidine ring would show distinct chemical shifts and coupling patterns, which can be distinguished from the signals of the pyrazole ring protons. chemicalbook.comresearchgate.net Two-dimensional NMR experiments would further confirm the connectivity between the piperidine and nitropyrazole moieties. ipb.ptucd.ie
Table 1: Potential Application of Coupled NMR Techniques for this compound
| Technique | Application | Expected Outcome |
| LC-NMR | Analysis of crude synthesis mixture | Separation and on-line structural confirmation of this compound, identification of impurities. wisdomlib.org |
| Flow NMR | Real-time reaction monitoring | Kinetic profile of the synthesis of this compound, optimization of reaction conditions. |
| LC-MS-NMR | Metabolite identification | Separation and comprehensive structural elucidation of potential metabolites of this compound in biological fluids. researchgate.net |
Spectroscopic Detection and Quantitative Methodologies
UV-Visible Spectroscopy for Concentration Determination and Reaction Monitoring
UV-Visible spectroscopy is a straightforward and effective technique for the quantitative analysis and reaction monitoring of compounds that possess chromophores. iajps.comrepligen.com The this compound molecule contains a nitropyrazole moiety, which is expected to exhibit characteristic UV absorption due to π→π* and n→π* electronic transitions. acs.orgnih.gov
The absorption spectrum of pyrazole itself shows a strong band around 210-220 nm. nih.gov The presence of the nitro group, a strong chromophore, on the pyrazole ring is expected to cause a bathochromic (red) shift of the absorption maximum (λmax) to a longer wavelength, likely in the 250-350 nm range, and an increase in the molar absorptivity (ε). iajps.comnih.gov The piperidine group, being a saturated heterocycle, does not have significant absorption in the near-UV region but can act as an auxochrome, potentially causing minor shifts in the λmax and changes in the absorption intensity. iajps.comresearchgate.net
For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of this compound at its λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for the determination of the concentration of unknown samples. repligen.com This method is valuable for quality control and formulation analysis.
Furthermore, UV-Vis spectroscopy can be employed to monitor the progress of the synthesis of this compound. By monitoring the change in absorbance at a specific wavelength corresponding to the product or a reactant over time, the reaction kinetics can be studied. researchgate.net
Table 2: Predicted UV-Visible Spectral Properties and Applications for this compound
| Parameter | Predicted Value/Range | Application |
| λmax | 250 - 350 nm | Wavelength for quantitative analysis and reaction monitoring. |
| Molar Absorptivity (ε) | Moderate to High | Determines the sensitivity of the quantitative method. |
| Calibration Curve | Linear plot of Absorbance vs. Concentration | Enables concentration determination of unknown samples. repligen.com |
| Reaction Monitoring | Tracking absorbance change over time | Study of reaction kinetics and endpoint determination. researchgate.net |
Fluorescence Spectroscopy for Detection in Biological Media (e.g., Cell Lysates, Enzyme Assays)
Fluorescence spectroscopy is a highly sensitive technique that can be utilized for the detection of specific molecules in complex biological environments. nih.gov While the intrinsic fluorescence of this compound is not documented, the presence of the nitroaromatic group opens up possibilities for its detection via fluorescence quenching assays. mdpi.comwestmont.edu
Many fluorescent molecules (fluorophores) experience a decrease in their fluorescence intensity (quenching) in the presence of nitroaromatic compounds. mdpi.comscilit.com This phenomenon occurs through processes like photoinduced electron transfer (PET), where the electron-deficient nitroaromatic compound accepts an electron from the excited fluorophore, leading to non-radiative decay. mdpi.com
A potential application would be the development of a "turn-off" fluorescent sensor for this compound. In such a system, a suitable fluorophore would be selected whose fluorescence is efficiently quenched by the target compound. The decrease in fluorescence intensity would be proportional to the concentration of this compound. This approach could be adapted for detection in biological media like cell lysates or for monitoring its interaction in enzyme assays, provided the chosen fluorophore is compatible with the biological matrix. rsc.org
The efficiency of quenching can be described by the Stern-Volmer equation, and the Stern-Volmer constant (Ksv) provides a measure of the quenching efficiency. mdpi.comwestmont.edu A higher Ksv value indicates a more sensitive detection system.
Table 3: Potential Fluorescence-Based Detection Strategy for this compound
| Method | Principle | Potential Application | Key Parameter |
| Fluorescence Quenching Assay | The target compound quenches the fluorescence of a probe molecule. mdpi.com | Detection and quantification in biological samples (cell lysates, etc.). rsc.org | Stern-Volmer Constant (Ksv) westmont.edu |
| Genetically Encoded Biosensors | Bacteria engineered to express a fluorescent protein in response to nitroaromatics. rsc.org | Environmental monitoring or in vitro detection. | Fluorescence Signal Amplification |
Electrochemical Methods for Redox Studies and Sensing
Cyclic Voltammetry for Redox Potential Determination and Electro-Reactivity
Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of electroactive species. For this compound, the primary electroactive center is the nitro group (-NO₂), which is known to be reducible. nih.gov
A typical cyclic voltammogram of a nitroaromatic compound in an aprotic medium shows a reversible or quasi-reversible reduction wave corresponding to the formation of a radical anion (Ar-NO₂⁻). researchgate.net In protic media, the reduction is generally irreversible and occurs at a less negative potential, involving multiple protons and electrons to form hydroxylamine (B1172632) (Ar-NHOH) and subsequently the amine (Ar-NH₂) derivative. nih.gov
The cyclic voltammogram of this compound would provide valuable information about its redox potential, the stability of its reduced species, and the mechanism of its electrochemical reduction. The reduction potential is a key parameter that reflects the electron-accepting ability of the molecule. Upon repeated scans, it is sometimes possible to observe the formation of a nitroso derivative, which presents a new reversible redox couple at more positive potentials. nih.gov
Table 4: Expected Cyclic Voltammetry Data for this compound
| Process | Medium | Expected Potential Range (vs. Ag/AgCl) | Characteristics |
| Nitro Group Reduction (1e⁻) | Aprotic | -0.8 V to -1.2 V | Reversible/Quasi-reversible formation of the radical anion. researchgate.net |
| Nitro Group Reduction (multi-electron) | Protic | More positive than in aprotic media | Irreversible reduction to hydroxylamine or amine. nih.gov |
| Nitroso Derivative Redox | Protic (on repeat scans) | More positive than nitro reduction | Reversible redox couple of the corresponding nitroso derivative. nih.gov |
Amperometric Biosensors for Real-Time Detection
Amperometric biosensors are analytical devices that measure the current generated from the electrochemical oxidation or reduction of a substance involved in a biological reaction. nih.gov A biosensor for the real-time detection of this compound could be developed based on its electrochemical properties.
One possible approach involves the use of an enzyme that can catalyze a reaction involving the nitro group. For instance, certain nitroreductases can reduce nitroaromatic compounds. An amperometric biosensor could be constructed by immobilizing a suitable nitroreductase onto the surface of an electrode. nih.govcapes.gov.br In the presence of this compound and a suitable cofactor (e.g., NADH), the enzyme would catalyze the reduction of the nitro group. The resulting change in current, due to the consumption of the cofactor or the electrochemical detection of a product, can be measured. The magnitude of the current would be proportional to the concentration of the analyte, allowing for its real-time detection. nih.govmdpi.com
The performance of such a biosensor would depend on factors like the enzyme's specificity and activity, the immobilization method, the operating potential, and the pH of the medium. nih.gov These devices offer the potential for high sensitivity and selectivity in complex sample matrices. mdpi.com
Table 5: Hypothetical Amperometric Biosensor for this compound
| Component | Function | Example |
| Bioreceptor | To specifically interact with or transform the analyte. | Nitroreductase enzyme. |
| Transducer | To convert the biochemical reaction into a measurable electrical signal. | Screen-printed electrode, glassy carbon electrode. mdpi.com |
| Principle of Detection | Measurement of current change resulting from the enzymatic reduction of the nitro group. | Chronoamperometry. mdpi.com |
| Potential Application | Real-time monitoring in biological or environmental samples. | Detection in waste water or process streams. |
Emerging Research Directions and Potential Applications of 4 5 Nitro 1h Pyrazol 1 Yl Piperidine As a Research Probe
4-(5-Nitro-1H-pyrazol-1-yl)piperidine as a Scaffold for Chemical Biology Probes
The development of sophisticated molecular probes is crucial for dissecting complex biological processes. The structural attributes of this compound make it a promising starting point for the design of such tools.
Development of Photoactivatable or Chemically Triggered Compounds
The nitro group on the pyrazole (B372694) ring is a key feature that could be exploited for creating conditionally active compounds. Nitroaromatic compounds are known to be susceptible to reduction, a process that can be triggered by specific chemical or enzymatic environments, or even by light. This opens the door to designing "caged" derivatives of this compound.
For instance, a bioactive ligand could be attached to the molecule in such a way that its activity is masked. Upon a specific stimulus (e.g., light irradiation at a particular wavelength or the presence of a specific reductase enzyme), the nitro group could be modified, leading to the release or activation of the bioactive component. This would allow for precise spatial and temporal control over biological processes, a powerful capability in modern chemical biology.
Tools for Target Validation and Cellular Pathway Mapping
Identifying the molecular targets of bioactive compounds and understanding their downstream effects is a cornerstone of drug discovery and cell biology. The this compound scaffold could be elaborated to create probes for these purposes.
By incorporating a reactive group or a tag (such as a biotin (B1667282) or a fluorescent dye) onto the piperidine (B6355638) ring, researchers could generate affinity-based probes. These probes could be used in pull-down assays to identify binding partners of the parent compound, thereby validating its molecular targets. Furthermore, by attaching a fluorophore, the subcellular localization of the compound and its potential redistribution upon cellular signaling events could be visualized, offering insights into the pathways it modulates.
Optogenetic or Chemogenetic Modulators
While direct application as an optogenetic or chemogenetic modulator has not been reported, the structural components of this compound offer avenues for exploration in these fields. Chemogenetics involves the use of engineered receptors that are activated by specific, otherwise inert, small molecules. nih.gov The piperidine moiety is a common feature in many centrally active drugs and could be modified to interact selectively with engineered G-protein coupled receptors (GPCRs). nih.govsaudijournals.com
Optogenetics, on the other hand, utilizes light-sensitive proteins to control cellular activity. researchgate.net While less direct, derivatives of this compound could potentially be developed as photosensitive ligands that modulate the activity of light-gated channels or enzymes, although this remains a more speculative application. researchgate.netnih.gov
Materials Science Applications of this compound Derivatives (if explored)
The application of this compound in materials science is a largely unexplored area. However, the properties of its constituent rings suggest potential for development.
Incorporation into Functional Polymer Systems
Piperidine and its derivatives are versatile building blocks in polymer chemistry. nih.govmdpi.com They can be incorporated into polymer backbones or used as functional side groups. The secondary amine of the piperidine ring in this compound provides a handle for polymerization or for grafting onto existing polymer chains.
The presence of the energetic nitropyrazole group could impart unique properties to the resulting polymer. Nitropyrazole-based energetic materials are known for their high density and thermal stability. nih.govresearchgate.net Polymers incorporating this moiety could therefore be investigated for applications as energetic materials or as components in advanced coatings and composites where thermal resistance is a key requirement.
| Monomer/Polymer Component | Potential Property Contribution | Relevant Research Area |
| Piperidine | Polymer backbone flexibility, solubility | Polymer Chemistry nih.govmdpi.com |
| Nitropyrazole | Energetic properties, thermal stability | Energetic Materials nih.govresearchgate.net |
Role in Coordination Chemistry and Metal-Organic Frameworks
Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of coordinating with a wide range of metal ions to form diverse structures. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring in this compound could act as coordination sites for metal centers.
This opens up the possibility of using this compound or its derivatives as building blocks for metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity, making them suitable for applications in gas storage, catalysis, and sensing. rsc.org By carefully selecting the metal ions and potentially modifying the piperidine ring to include additional coordination sites, it may be possible to construct novel MOFs with tailored properties. The nitro group could also play a role in modulating the electronic properties of the resulting framework or in post-synthetic modification.
| Component | Role in Coordination Chemistry | Potential Application |
| Pyrazole Ring | Ligand for metal ion coordination researchgate.netresearchgate.net | Formation of Metal-Organic Frameworks (MOFs) rsc.org |
| Piperidine Ring | Structural diversity, potential for functionalization | Tuning MOF properties |
| Nitro Group | Electronic modulation, post-synthetic modification site | Functional MOFs for catalysis or sensing |
Sensors and Biosensors Based on this compound
The unique electronic and structural characteristics of the this compound scaffold make it a promising candidate for the development of novel sensors and biosensors. The electron-withdrawing nature of the nitro group on the pyrazole ring can modulate the photophysical properties of the molecule, making it sensitive to changes in its chemical environment. This sensitivity can be harnessed to detect a variety of analytes, including ions and neutral molecules.
Fluorescent and Colorimetric Sensors: The pyrazole core, particularly when functionalized with chromophoric or fluorophoric groups, has been successfully employed in the design of optical sensors. For instance, pyrazole-based fluorescent sensors have been developed for the detection of anions, where the binding of the anion to the sensor molecule results in a measurable change in fluorescence intensity. nih.govchembam.commdpi.comrsc.org Similarly, pyrazole derivatives have been utilized in colorimetric sensors for metal ions, where the coordination of the metal ion induces a distinct color change visible to the naked eye. nih.govnih.gov The presence of the nitro group in this compound could enhance its ability to act as a signaling unit in such sensors, potentially leading to "turn-off" fluorescence responses upon analyte binding. mdpi.com
Electrochemical Sensors: The nitroaromatic moiety of this compound also suggests its potential application in electrochemical sensing. Nitroaromatic compounds are electrochemically active and can be readily reduced at an electrode surface. This property has been exploited to develop sensitive electrochemical sensors for the detection of nitroaromatic explosives and other related compounds. jocpr.comnih.govacs.orgnih.gov By immobilizing this compound or a derivative onto an electrode surface, it may be possible to create a sensor for analytes that can interact with the nitropyrazole group and modulate its electrochemical response. The development of modified electrodes using nanomaterials can further enhance the sensitivity and selectivity of such sensors. nih.gov
The piperidine ring in this compound offers a versatile handle for further functionalization, allowing for the attachment of specific recognition elements to create highly selective biosensors. For example, the piperidine nitrogen could be functionalized with a receptor for a specific biomolecule, and the nitropyrazole could act as the signaling component.
Sustainable and Green Chemistry Aspects of this compound Production
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The production of this compound presents an opportunity to apply these principles to the synthesis of complex heterocyclic compounds.
Development of Atom-Economical and E-Factor Optimized Syntheses
Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the "greenness" of a chemical process. chembam.com Atom economy measures the efficiency with which atoms from the reactants are incorporated into the final product, while the E-factor quantifies the amount of waste generated per unit of product. princeton.edumdpi.com
Traditional multi-step syntheses of complex heterocycles often suffer from low atom economy and high E-factors due to the use of stoichiometric reagents and protecting groups. The development of atom-economical synthetic routes to this compound would likely involve catalytic C-N bond-forming reactions, such as the Buchwald-Hartwig amination, which can form the piperidine-pyrazole bond with high efficiency. orientjchem.org
To illustrate the importance of these metrics, the table below compares the atom economy and E-factor for a hypothetical traditional synthesis versus a greener, more optimized synthesis of a generic N-aryl piperidine.
| Metric | Traditional Synthesis (e.g., SNAr) | Green Synthesis (e.g., Catalytic C-N Coupling) |
| Atom Economy | Lower (often <50%) | Higher (can be >80%) |
| E-Factor | High (e.g., 10-100) | Low (e.g., 1-5) |
| Key Features | Use of stoichiometric bases, protecting groups, and often harsh reaction conditions. | Use of catalytic amounts of a transition metal, often with milder reaction conditions and fewer steps. |
This table is for illustrative purposes, as specific data for this compound is not currently available.
Exploration of Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green chemistry. Enzymes operate under mild conditions, are highly selective, and can be engineered to perform a wide range of transformations. acs.orgjetir.org
For the synthesis of this compound, biocatalysis could be employed in several key steps. For instance, the synthesis of chiral piperidine derivatives can be achieved through chemo-enzymatic dearomatization of pyridines. nih.gov Lipases have also been used in the multicomponent synthesis of piperidine derivatives. orientjchem.org
Furthermore, enzyme-mediated nitration of aromatic compounds is an emerging field that could provide a green alternative to traditional nitration methods, which often use harsh and hazardous reagents like nitric and sulfuric acids. sciencedaily.comrsc.orgresearchgate.net Enzymes such as cytochrome P450 have been shown to catalyze the direct nitration of aromatic rings with high regioselectivity. sciencedaily.com
The table below presents hypothetical yields for biocatalytic versus traditional chemical synthesis of a key intermediate for this compound.
| Intermediate | Traditional Synthesis Yield | Biocatalytic Synthesis Yield |
| Chiral Piperidine Precursor | 60-80% (multi-step, racemic) | >95% (one-pot, enantiomerically pure) |
| Nitropyrazole Precursor | 70-90% (with regioisomers) | >90% (highly regioselective) |
This table is for illustrative purposes, as specific data for this compound is not currently available.
Solvent-Free and Solid-Phase Reaction Methodologies
Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often carried out using techniques like grinding or mechanochemistry, can lead to significant reductions in waste and energy consumption. jetir.orgchowgules.ac.inbohrium.comresearchgate.netresearchgate.netnih.govresearchgate.net The synthesis of pyrazole derivatives has been successfully demonstrated under solvent-free conditions, often with improved yields and shorter reaction times compared to solvent-based methods. nih.govscielo.org.mx
Solid-phase synthesis offers another avenue for greening the production of this compound. By attaching one of the starting materials to a solid support, reagents and byproducts can be easily removed by filtration, simplifying purification and reducing solvent use. researchgate.netnih.govmdpi.comresearchgate.net This technique is particularly well-suited for the synthesis of libraries of related compounds for drug discovery and other applications.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by enabling the rapid prediction of reaction outcomes, optimization of reaction conditions, and even the de novo design of synthetic routes. researchgate.netrsc.orgnih.govbeilstein-journals.org
Machine Learning for Reaction Prediction and Optimization of this compound Synthesis
The synthesis of a molecule like this compound involves several key steps, each with a multitude of possible reaction conditions. Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the yield and regioselectivity. nih.govorientjchem.orgacs.orgnih.govnih.govresearchgate.net
For the synthesis of this compound, an ML model could be used to predict the optimal catalyst, solvent, and temperature for the C-N coupling reaction between 5-nitropyrazole and a suitable piperidine precursor. This could significantly reduce the number of experiments required to find the best reaction conditions, saving time and resources. acs.org
The table below outlines a hypothetical application of an ML model for optimizing a key C-N coupling step.
| Parameter | Traditional Optimization | ML-Driven Optimization |
| Number of Experiments | 20-50 | 5-10 |
| Time to Optimization | Weeks | Days |
| Predicted Optimal Yield | 75% | 90% |
| Key ML Model Inputs | Reactant structures, catalyst type, ligand, solvent, temperature | Reactant descriptors, catalyst descriptors, solvent descriptors, temperature |
This table is for illustrative purposes, as specific data for this compound is not currently available.
AI-Driven Design of Novel this compound Analogs
One of the key techniques in this domain is quantitative structure-activity relationship (QSAR) modeling, where statistical methods are used to correlate the chemical structure of a compound with its biological effect. By applying machine learning models, researchers can develop robust QSAR models for pyrazole-based compounds to predict the activity of novel analogs of this compound.
Furthermore, generative AI models can be employed to design entirely new molecules. These models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns of a given set of molecules and then generate novel chemical structures that are likely to possess desired characteristics. This allows for the exploration of a vast chemical space to identify promising candidates for synthesis and further testing.
| Step | Description | AI/Computational Tools |
| 1. Target Identification & Dataset Curation | Identify the biological target of interest and compile a dataset of known ligands, including pyrazole and piperidine derivatives with their activities. | Public and proprietary databases (e.g., ChEMBL, PubChem), literature mining tools. |
| 2. Feature Engineering | Convert chemical structures into numerical representations (molecular descriptors) that can be understood by machine learning models. | RDKit, Mordred, PaDEL-Descriptor. |
| 3. Model Training | Train machine learning models (e.g., Random Forest, Gradient Boosting, Neural Networks) on the curated dataset to learn the structure-activity relationship. | Scikit-learn, TensorFlow, PyTorch. |
| 4. Virtual Screening | Use the trained model to predict the activity of a large virtual library of compounds, including novel analogs of this compound. | In-house or commercial virtual screening platforms. |
| 5. Generative Design | Employ generative models to design novel molecules with optimized properties based on the learned chemical space. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |
| 6. ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked virtual hits to filter out candidates with unfavorable profiles. johnshopkins.edu | ADMET-specific prediction software (e.g., ADMET-SAR, SwissADME). |
| 7. Synthesis & Biological Evaluation | Synthesize the most promising candidates and validate their biological activity through in vitro and in vivo experiments. | Standard laboratory synthesis and bioassay techniques. |
Conclusion and Future Perspectives on 4 5 Nitro 1h Pyrazol 1 Yl Piperidine Research
Summary of Key Research Findings and Academic Contributions
A thorough search of academic databases and scientific literature has yielded no specific research findings or academic contributions for 4-(5-Nitro-1H-pyrazol-1-yl)piperidine. While extensive research exists for related compounds, such as derivatives of pyrazole (B372694) and piperidine (B6355638), there are no dedicated studies on this particular molecule to summarize. tandfonline.comnih.govnih.gov
Unaddressed Challenges and Knowledge Gaps in Current Research
The primary knowledge gap concerning this compound is its entire research profile. As there are no published studies, fundamental aspects such as its detailed physicochemical properties, biological activity, and potential toxicological profile remain uncharacterized. The challenges in its synthesis or its potential lack of significant activity in initial screenings could be reasons for this gap, but without published data, this remains speculative.
Outlook for Future Academic Research on this compound
The future for academic research on this compound is entirely open. Given the well-established importance of the pyrazole and piperidine moieties, there are several hypothetical avenues that future research could take, should a scientific group choose to investigate this compound. mdpi.commdpi.com
Q & A
Q. What are the established synthetic routes for 4-(5-Nitro-1H-pyrazol-1-yl)piperidine?
A multi-step synthesis typically involves (1) functionalization of the pyrazole ring via nitration, followed by (2) coupling with a piperidine derivative using nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, a modified procedure involves reacting 5-nitro-1H-pyrazole with a piperidine derivative in the presence of a copper catalyst (e.g., CuI) under reflux conditions in THF/acetone . Purification often employs column chromatography with polar/non-polar solvent gradients .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of nitro-group placement on the pyrazole ring.
- X-ray crystallography to resolve steric effects between the nitro group and piperidine moiety, as demonstrated in structurally analogous piperidine-pyrazole hybrids .
- FT-IR to validate nitro-group vibrations (~1520 cm⁻¹ asymmetric stretch; ~1350 cm⁻¹ symmetric stretch).
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Respiratory protection (e.g., NIOSH-certified P95 masks) is advised if aerosolization occurs. Store in airtight containers at room temperature, away from oxidizing agents. Toxicity data (acute exposure) should be cross-referenced with structurally similar nitro-pyrazoles .
Q. How can purification challenges due to nitro-group polarity be addressed?
Recrystallization using ethanol/water mixtures or DCM/hexane gradients improves yield. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) is effective .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound?
Apply fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between reaction time (24–48 hrs), CuI concentration (5–10 mol%), and solvent polarity (THF vs. DMF). Response surfaces then pinpoint optimal conditions, reducing trial-and-error inefficiencies .
Q. What computational strategies predict reactivity and regioselectivity in derivatives?
Use density functional theory (DFT) to model nitro-group electronic effects on pyrazole-piperidine coupling. Quantum mechanical calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals and predict sites for electrophilic/nucleophilic attacks. Pair with molecular docking to assess biological target interactions .
Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Cross-validate with alternative techniques:
- Dynamic NMR to detect conformational exchange in solution.
- SC-XRD (single-crystal X-ray diffraction) to confirm solid-state structure.
- 2D NOESY to identify through-space proton correlations obscured in static models .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?
Synthesize derivatives with substituents at the pyrazole C-3/C-4 or piperidine N-1 positions. Evaluate biological activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, LogP). Use multivariate regression to quantify substituent effects .
Q. How can catalytic applications of this compound be evaluated in organic transformations?
Screen as a ligand in transition metal catalysis (e.g., Pd-mediated cross-coupling). Monitor reaction kinetics via in situ IR or GC-MS. Compare turnover frequencies (TOF) with control ligands (e.g., triphenylphosphine) to assess efficacy .
Q. What strategies minimize byproducts in multi-step syntheses?
Implement flow chemistry for precise control of reaction parameters (residence time, temperature). Use inline PAT (process analytical technology) tools like ReactIR to monitor intermediates. Optimize quenching steps (e.g., aqueous workup vs. scavenger resins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
